molecular formula C7H16ClNO B6190861 (3-methylpiperidin-4-yl)methanol hydrochloride CAS No. 2694728-06-6

(3-methylpiperidin-4-yl)methanol hydrochloride

Cat. No.: B6190861
CAS No.: 2694728-06-6
M. Wt: 165.66 g/mol
InChI Key: UOKIYOGDTPVVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methylpiperidin-4-yl)methanol hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a piperidine ring, a common structural motif in many biologically active molecules. Piperidine derivatives are frequently explored in the development of novel therapeutic agents. Scientific literature indicates that structurally related 4-(3-hydroxyphenyl)piperidine and 4-anilidopiperidine compounds are extensively investigated for their interaction with opioid receptors . For instance, the 4-anilidopiperidine scaffold is a prominent structure in the design of high-potency opioid analgesics, and research into novel analogues continues to be a significant area of study . The specific stereochemistry and substitution pattern on the piperidine ring, such as the presence of a 3-methyl group, are critical factors that can determine whether a compound acts as a pure antagonist or exhibits agonist activity at these receptors . As a building block, (3-methylpiperidin-4-yl)methanol hydrochloride can serve as a versatile synthetic intermediate for the preparation of more complex molecules targeting these and other biological pathways. This product is intended for research purposes as a standard or for use in chemical synthesis. It is supplied as a characterized compound for analytical method development, validation, and Quality Control (QC) applications in a laboratory setting. (3-methylpiperidin-4-yl)methanol hydrochloride is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human use.

Properties

CAS No.

2694728-06-6

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(3-methylpiperidin-4-yl)methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-4-8-3-2-7(6)5-9;/h6-9H,2-5H2,1H3;1H

InChI Key

UOKIYOGDTPVVSB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1CO.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

The Definitive Technical Guide to (3-Methylpiperidin-4-yl)methanol Hydrochloride: Structural Mechanics, Synthesis, and PROTAC Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized aliphatic heterocycles are highly sought after for their ability to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules. (3-Methylpiperidin-4-yl)methanol hydrochloride (CAS: 2694728-06-6) and its free base counterpart (CAS: 1546095-71-9) represent a premier class of chiral building blocks. This in-depth whitepaper explores the structural causality, synthetic utility, and cutting-edge applications of this scaffold, particularly its critical role in the development of Proteolysis Targeting Chimeras (PROTACs) for oncology targets like Polo-like kinase 1 (PLK1) [2].

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a building block is essential for predicting its behavior in complex synthetic pathways. The hydrochloride salt form is predominantly used in storage and early-stage synthesis due to its enhanced stability against oxidation and reduced hygroscopicity compared to the free base.

Quantitative Data Summary
PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Number 2694728-06-6 [1]1546095-71-9[1]
Molecular Formula C₇H₁₆ClNOC₇H₁₅NO
Molecular Weight 165.66 g/mol 129.20 g/mol
InChI Key UOKIYOGDTPVVSB-UHFFFAOYSA-NUEJGVPVNAHDKNK-UHFFFAOYSA-N
Physical State Solid (Powder/Crystals)Viscous Oil
Primary Hazards H302, H315, H319, H335 (Irritant)H315, H318, H335 (Danger/Corrosive)
The Causality of the Scaffold Design

Why is this specific molecular architecture chosen by drug developers?

  • The Piperidine Ring: Acts as a rigid, basic spacer. At physiological pH (~7.4), the secondary amine is typically protonated, enhancing aqueous solubility and providing a predictable vector for hydrogen bonding within target protein pockets.

  • The 3-Methyl Substituent: Introduces critical steric bulk. This methyl group restricts the rotational degrees of freedom of the piperidine ring, locking it into a preferred chair conformation. This pre-organization reduces the entropic penalty upon binding to a target, significantly boosting binding affinity.

  • The 4-Hydroxymethyl Group: Serves as a versatile, orthogonal synthetic handle. The primary alcohol is highly reactive and can be selectively modified (via etherification, esterification, or oxidation to an aldehyde) without interfering with the secondary amine, provided appropriate protecting group strategies are employed.

Application Spotlight: PLK1 Targeted Protein Degradation

Traditional small-molecule inhibitors of Polo-like kinase 1 (PLK1)—a critical regulator of the cell cycle in cancer—often fail in clinical settings because they do not sufficiently inhibit PLK1 activity at safe doses. Cancer cells eventually restart the cell cycle, leading to resistance.

To overcome this, researchers have pivoted to PROTACs (Proteolysis Targeting Chimeras). Patents from companies like Uppthera Inc.[2] demonstrate the use of the (3-methylpiperidin-4-yl)methanol scaffold as a critical linker/surface-exposed motif. By connecting a PLK1-binding ligand to an E3 ubiquitin ligase ligand (such as a cereblon binder), the PROTAC hijacks the cell's natural disposal system to completely degrade the PLK1 protein, rather than merely inhibiting it.

PROTAC_MoA Target Target Protein (e.g., PLK1) PROTAC PROTAC Molecule (Piperidine Scaffold) Target->PROTAC Non-covalent Binding Proteasome 26S Proteasome (Degradation) Target->Proteasome Degradation Signal E3 E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3 Ligand Recruitment E3->Target Polyubiquitination

Fig 1: Mechanism of Action for PLK1 PROTACs utilizing the piperidine scaffold for ternary complex formation.

Experimental Methodology: Synthetic Integration

To utilize (3-methylpiperidin-4-yl)methanol hydrochloride in complex synthesis, the salt must be neutralized, and the reactive sites must be managed orthogonally. The following protocol details a self-validating workflow for N-alkylation followed by O-functionalization.

Synthetic_Workflow N1 (3-Methylpiperidin-4-yl)methanol HCl CAS: 2694728-06-6 N2 Free Base Generation (DIPEA in DMF) N1->N2 Step 1: Neutralization N3 N-Alkylation / Coupling (Target Ligand Attachment) N2->N3 Step 2: Electrophile Addition N4 Hydroxyl Functionalization (E3 Ligase Linker Attachment) N3->N4 Step 3: Etherification/Esterification N5 Purified PROTAC Chimera N4->N5 Step 4: HPLC Purification

Fig 2: Step-by-step synthetic workflow for integrating the piperidine building block into a PROTAC.

Step-by-Step Protocol: Scaffold Integration

Step 1: Free Base Generation (Self-Validating Neutralization)

  • Procedure: Suspend 1.0 eq of (3-methylpiperidin-4-yl)methanol hydrochloride in anhydrous N,N-Dimethylformamide (DMF). Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile in subsequent alkylation steps.

  • Validation Check: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the salt cluster and the presence of the free base mass

    
     confirms complete neutralization.
    

Step 2: N-Alkylation (Target Ligand Attachment)

  • Procedure: To the neutralized solution, add 1.0 eq of the target ligand electrophile (e.g., an alkyl halide or aryl fluoride). Stir at 60°C for 12 hours under an inert N₂ atmosphere.

  • Causality: The secondary amine of the piperidine is significantly more nucleophilic than the primary alcohol. By controlling the stoichiometry to exactly 1.0 eq and keeping the temperature moderate, N-alkylation is favored over O-alkylation, avoiding the need for transient hydroxyl protecting groups.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-active starting material spot is fully consumed.

Step 3: Hydroxyl Functionalization (E3 Ligase Linker Attachment)

  • Procedure: Cool the reaction to 0°C. Add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) to deprotonate the primary alcohol, followed by 1.2 eq of the E3 ligase linker-halide (e.g., a PEGylated Cereblon binder).

  • Causality: NaH provides the strong basicity required to form the alkoxide ion, driving the etherification reaction forward. Cooling to 0°C prevents unwanted elimination side-reactions of the linker.

  • Validation Check: Quench a micro-aliquot with water, extract with EtOAc, and run LC-MS to verify the formation of the fully assembled PROTAC mass.

Step 4: Purification and Isolation

  • Procedure: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

  • Causality: Reverse-phase HPLC with TFA ensures the basic nitrogen atoms are protonated, drastically improving peak resolution and yielding the final PROTAC as a stable trifluoroacetate salt.

References

  • Uppthera Inc. (Google Patents).US20230219966A1 - Novel PLK1 degradation inducing compound. Published July 13, 2023. Retrieved March 9, 2026.

An In-depth Technical Guide to (3-methylpiperidin-4-yl)methanol Hydrochloride: Synthesis, Properties, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (3-methylpiperidin-4-yl)methanol hydrochloride, a valuable building block for medicinal chemistry and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthetic protocol, and a discussion of its potential applications.

Introduction: The Significance of the Substituted Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom allow it to effectively interact with biological targets, making it a privileged scaffold in drug design. Specifically, the (3-methylpiperidin-4-yl)methanol framework offers multiple points for diversification, enabling the exploration of chemical space to optimize pharmacological activity. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as NMDA receptor antagonists and 5-HT2A receptor inverse agonists, highlighting its relevance in neuroscience and beyond.[2][3][4] This guide will provide the necessary technical details to empower researchers to effectively utilize (3-methylpiperidin-4-yl)methanol hydrochloride in their research endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section details the known properties of (3-methylpiperidin-4-yl)methanol hydrochloride.

General Properties
PropertyValueSource(s)
CAS Number 2694728-06-6
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Physical Form Reported as both an oil and a white to yellow solid. This discrepancy may be due to the presence of different stereoisomers or residual solvent.[2][5]
Purity Typically available at ≥95% purity.
Storage Store at ambient temperature in a dry, well-ventilated place.
Solubility Slightly soluble in water; better solubility in organic solvents such as ethanol, acetone, and ether.[6]
Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in D₂O):

  • ~3.5-3.8 ppm (m, 2H): Protons of the -CH₂OH group.

  • ~2.8-3.5 ppm (m, 4H): Protons on the piperidine ring adjacent to the nitrogen (C2-H and C6-H).

  • ~1.5-2.2 ppm (m, 3H): Protons on the piperidine ring (C3-H, C4-H, and C5-H).

  • ~0.9-1.1 ppm (d, 3H): Protons of the methyl group at the C3 position.

Expected ¹³C NMR Spectral Data (in D₂O):

  • ~60-65 ppm: Carbon of the -CH₂OH group.

  • ~45-55 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).

  • ~30-40 ppm: Carbons of the piperidine ring (C3, C4, and C5).

  • ~10-15 ppm: Carbon of the methyl group.

Expected Infrared (IR) Spectral Data:

  • Broad absorption around 3400-3200 cm⁻¹: O-H stretching vibration of the alcohol.

  • Absorption around 2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • Absorption around 2700-2400 cm⁻¹: N-H stretching vibration of the protonated amine (hydrochloride salt).

  • Absorption around 1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Expected Mass Spectrometry Data (for the free base, C₇H₁₅NO):

  • [M+H]⁺: m/z ≈ 130.12.[7]

Synthesis and Purification

The synthesis of (3-methylpiperidin-4-yl)methanol hydrochloride can be effectively achieved through a three-step process starting from the commercially available N-Boc-3-methyl-4-piperidone. This route involves the reduction of the ketone, deprotection of the amine, and subsequent formation of the hydrochloride salt.

Synthesis_Workflow start N-Boc-3-methyl-4-piperidone step1 Reduction (NaBH4, Methanol) start->step1 intermediate N-Boc-(3-methylpiperidin-4-yl)methanol step1->intermediate step2 Deprotection (4M HCl in Dioxane) intermediate->step2 product_freebase (3-methylpiperidin-4-yl)methanol step2->product_freebase step3 Salt Formation (HCl) product_freebase->step3 final_product (3-methylpiperidin-4-yl)methanol hydrochloride step3->final_product

Caption: Synthetic workflow for (3-methylpiperidin-4-yl)methanol hydrochloride.

Step 1: Reduction of N-Boc-3-methyl-4-piperidone

The reduction of the ketone functionality to a hydroxyl group is a critical step. Sodium borohydride (NaBH₄) in methanol is a mild and effective reducing agent for this transformation. The choice of NaBH₄ over stronger reducing agents like lithium aluminum hydride (LiAlH₄) is based on its compatibility with the Boc protecting group and its ease of handling.[8]

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-Boc-3-methyl-4-piperidone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The concentration should be approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and minimize side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material and product can be visualized using a potassium permanganate stain.

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding acetone at 0 °C until the effervescence ceases.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude N-Boc-(3-methylpiperidin-4-yl)methanol.

Step 2: Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be efficiently removed using a solution of hydrochloric acid in an organic solvent, such as dioxane.[9][10] This method has the advantage of directly yielding the hydrochloride salt of the deprotected amine.

Experimental Protocol:

  • Dissolution: Dissolve the crude N-Boc-(3-methylpiperidin-4-yl)methanol (1.0 eq) from the previous step in a minimal amount of anhydrous dioxane in a round-bottom flask.

  • Acidification: To this solution, add a 4M solution of HCl in dioxane (3.0-4.0 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form during this time.

  • Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material.

  • Isolation: Upon completion, remove the solvent under reduced pressure. The resulting solid or oil is the crude (3-methylpiperidin-4-yl)methanol hydrochloride.

Purification

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization is a common and effective method for purifying solid hydrochloride salts.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., isopropanol or ethanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether or hexanes) is often effective.

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent.

  • Crystallization: Slowly add the non-polar solvent until the solution becomes turbid. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum to obtain the purified (3-methylpiperidin-4-yl)methanol hydrochloride.

Stereochemical Considerations

The reduction of 3-methyl-4-piperidone will generate a new stereocenter at the C4 position, leading to the formation of two diastereomers: cis and trans-(3-methylpiperidin-4-yl)methanol. The stereochemical outcome of the reduction is dependent on the reducing agent and the reaction conditions. The relative stereochemistry of these isomers can significantly impact their biological activity. While a detailed study on the stereoselective synthesis of this specific compound is not widely published, it is an important consideration for researchers. Separation of the diastereomers may be possible through chromatographic techniques or fractional crystallization.

Applications in Drug Discovery

(3-Methylpiperidin-4-yl)methanol hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a primary alcohol and a secondary amine provides two handles for further chemical modification.

Applications scaffold (3-methylpiperidin-4-yl)methanol Hydrochloride app1 NMDA Receptor Antagonists scaffold->app1 Building Block For app2 5-HT2A Receptor Inverse Agonists scaffold->app2 Building Block For app3 Antimicrobial and Antifungal Agents scaffold->app3 Building Block For app4 Other CNS Targets scaffold->app4 Building Block For

Caption: Potential applications of the (3-methylpiperidin-4-yl)methanol scaffold.

  • Central Nervous System (CNS) Targets: The piperidine scaffold is prevalent in many CNS-active drugs. Modifications of the amine and alcohol functionalities of (3-methylpiperidin-4-yl)methanol can lead to the development of ligands for various receptors and transporters in the brain. For instance, related structures have shown high affinity for the NR1/2B subtype of the NMDA receptor, which is implicated in various neurological disorders.[2][11] Additionally, derivatives of 1-methylpiperidin-4-yl moieties are components of potent 5-HT2A receptor inverse agonists with potential antipsychotic properties.[3][4]

  • Antimicrobial and Antifungal Agents: The piperidine ring is also found in a number of compounds with antimicrobial and antifungal activity. By incorporating the (3-methylpiperidin-4-yl)methanol scaffold into novel chemical entities, researchers can explore new avenues for combating infectious diseases.

Safety and Handling

(3-Methylpiperidin-4-yl)methanol hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

(3-Methylpiperidin-4-yl)methanol hydrochloride is a valuable and versatile building block for medicinal chemistry. Its synthesis from readily available starting materials is achievable through a straightforward three-step process. While detailed experimental data on its physicochemical and spectroscopic properties are not extensively documented, this guide provides a solid foundation for its synthesis, purification, and potential applications. As research into novel therapeutics continues, the strategic use of such scaffolds will undoubtedly contribute to the discovery of new and effective medicines.

References

Sources

(3-methylpiperidin-4-yl)methanol hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of (3-methylpiperidin-4-yl)methanol Hydrochloride

Abstract

(3-methylpiperidin-4-yl)methanol hydrochloride is a substituted piperidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a functionalized heterocyclic building block, it provides a versatile scaffold for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of approved drugs.[1][2] This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive examination of the compound's molecular structure, with a critical focus on its stereochemical complexity. It outlines a plausible synthetic pathway, details a multi-technique analytical workflow for unambiguous structural elucidation, and provides field-proven protocols for its characterization.

Introduction to the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in natural products and synthetic pharmaceuticals.[2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for designing molecules that interact with biological targets. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antivirals, and antipsychotics.[2][4] (3-methylpiperidin-4-yl)methanol hydrochloride serves as a prime example of a bifunctional building block, featuring both a nucleophilic secondary amine (as its salt) and a primary alcohol, offering multiple points for chemical modification.

Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

The fundamental structure consists of a piperidine ring substituted at the 3-position with a methyl group and at the 4-position with a hydroxymethyl (-CH₂OH) group. The hydrochloride designation indicates that the compound is a salt, formed by the protonation of the basic piperidine nitrogen by hydrochloric acid.

  • IUPAC Name: (3-methylpiperidin-4-yl)methanol;hydrochloride

  • CAS Number: 2694728-06-6[5][6]

  • Molecular Formula: C₇H₁₆ClNO[5][7]

Fig 1. Structure of (3-methylpiperidin-4-yl)methanol hydrochloride.
Stereochemistry: A Critical Consideration

A crucial aspect of this molecule's structure is the presence of two stereocenters at positions C3 and C4. This gives rise to stereoisomerism, a factor of paramount importance in drug development as different isomers can exhibit vastly different pharmacological and toxicological profiles.

  • Diastereomers: The relative orientation of the methyl group at C3 and the hydroxymethyl group at C4 determines whether the compound is the cis isomer (substituents on the same side of the ring's plane) or the trans isomer (substituents on opposite sides).

  • Enantiomers: Each diastereomer (cis and trans) is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). This results in four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S).

Unless a specific stereoisomer is synthesized, the compound exists as a mixture of these forms. The precise stereochemistry must be controlled during synthesis or resolved from a racemic mixture for any application in drug development.

The Hydrochloride Salt

Supplying this compound as a hydrochloride salt is standard practice for amine-containing molecules. The salt form offers several advantages over the free base:

  • Enhanced Stability: Salts are typically crystalline solids that are less prone to degradation than their often-oily free base counterparts.

  • Improved Handling: Crystalline solids are easier to weigh and handle accurately compared to viscous oils or low-melting solids.

  • Increased Water Solubility: The ionic nature of the salt generally improves solubility in aqueous media, which is often beneficial for biological assays and formulation.

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₇H₁₆ClNO[5][7]
Molecular Weight 165.66 g/mol [8]
Appearance White to yellow solid or oil[9][10]
Purity Typically ≥95%[6][10]
Storage Temperature Room Temperature / Ambient[6][10]
InChI Key UOKIYOGDTPVVSB-UHFFFAOYSA-N[6][10]

Synthesis and Purification

Retrosynthetic Analysis: The Causality Behind the Pathway

A logical approach to synthesizing this molecule involves a retrosynthetic analysis that disconnects the molecule at its most synthetically accessible bonds. A plausible strategy begins by recognizing the final product as a simple hydrochloride salt of a piperidine free base. The core piperidine structure can be constructed from a suitable precursor, such as a piperidin-4-one. The key challenge lies in the stereocontrolled introduction of the methyl and hydroxymethyl groups. A common and effective strategy involves the reduction of a ketone to form the alcohol, a well-understood transformation.

product (3-methylpiperidin-4-yl)methanol HCl free_base Free Base (3-methylpiperidin-4-yl)methanol product->free_base Salt Formation deprotected Deprotected Piperidine free_base->deprotected Final Reduction / Deprotection ketone N-Protected 3-methylpiperidin-4-one deprotected->ketone Reduction of Ketone start N-Boc-4-piperidone ketone->start α-Methylation

Fig 2. Retrosynthetic analysis workflow.
Proposed Synthetic Protocol

This protocol describes a general, non-stereospecific synthesis. Achieving a specific stereoisomer would require chiral auxiliaries, asymmetric catalysts, or separation of the final mixture.

  • Step 1: N-Boc Protection of Precursor (if necessary). Many piperidine precursors are commercially available with a tert-butyloxycarbonyl (Boc) protecting group. This group is stable to many reaction conditions and is easily removed with acid.

  • Step 2: α-Methylation of N-Boc-4-piperidone.

    • Rationale: To introduce the methyl group at the C3 position, an enolate is formed from the N-Boc-4-piperidone, which then acts as a nucleophile.

    • Procedure: Dissolve N-Boc-4-piperidone in an aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon, forming the lithium enolate. Add iodomethane (CH₃I) to the solution to methylate the enolate. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Step 3: Reduction of the Ketone.

    • Rationale: The ketone at C4 is reduced to the desired secondary alcohol. The choice of reducing agent can influence the diastereoselectivity (cis vs. trans).

    • Procedure: Dissolve the resulting 3-methyl-N-Boc-4-piperidone in methanol and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise. This will generally produce a mixture of cis and trans alcohols. Stir until the reaction is complete (monitored by TLC).

  • Step 4: Deprotection of the Piperidine Nitrogen.

    • Rationale: The Boc group must be removed to yield the free secondary amine.

    • Procedure: Dissolve the purified alcohol from the previous step in a solvent like dichloromethane (DCM) or methanol. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in ethanol or dioxane.[11] Stir at room temperature until the reaction is complete.

  • Step 5: Hydrochloride Salt Formation.

    • Rationale: To isolate the final product as a stable, handleable solid.

    • Procedure: After removing the solvent from the deprotection step, dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or methanol. Add a stoichiometric amount of a saturated solution of hydrogen chloride in the same solvent.[12] The hydrochloride salt will typically precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Purification Protocol: Column Chromatography

Purification of the neutral intermediate (e.g., N-Boc-(3-methylpiperidin-4-yl)methanol) is essential before deprotection and salt formation.

  • Stationary Phase: Silica gel (300-400 mesh).[13]

  • Mobile Phase: A gradient of ethyl acetate in petroleum ether or hexanes is a common choice. The polarity is gradually increased to elute the more polar product after lower-polarity impurities have been washed off.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent from the silica-adsorbed sample and carefully load the dry powder onto the top of the column.

    • Begin eluting with the mobile phase, collecting fractions and monitoring them by Thin Layer Chromatography (TLC) to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

Comprehensive Structural Elucidation

Unambiguous confirmation of the molecular structure is not possible with a single technique. It requires a coordinated analytical workflow where each method provides complementary information.

substance (3-methylpiperidin-4-yl)methanol HCl (Unknown Sample) nmr NMR Spectroscopy (¹H, ¹³C, COSY) substance->nmr ms Mass Spectrometry (ESI-HRMS) substance->ms ir IR Spectroscopy substance->ir ea Elemental Analysis substance->ea structure Confirmed Structure & Purity nmr->structure Connectivity & Stereochemistry ms->structure Molecular Formula & Weight ir->structure Functional Groups ea->structure Elemental Composition

Fig 3. Integrated analytical workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules.

Protocol: Sample Preparation

  • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

  • Add ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or DMSO-d₆).[14] The choice depends on the sample's solubility.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required, although referencing to the residual solvent peak is common.[14][15]

  • Cap the tube and gently agitate until the sample is fully dissolved.

Expected ¹H NMR Data (in D₂O)

  • ~1.0-1.2 ppm (doublet, 3H): The methyl (CH₃) protons, coupled to the adjacent proton at C3.

  • ~1.5-2.2 ppm (multiplets, 5H): Complex, overlapping signals corresponding to the protons at C2, C3, C5, and one of the C6 protons.

  • ~2.8-3.5 ppm (multiplets, 2H): Protons at C2 and C6 adjacent to the protonated nitrogen, shifted downfield.

  • ~3.6-3.8 ppm (multiplet, 2H): The diastereotopic protons of the hydroxymethyl (CH₂OH) group.

  • 4.9 ppm (singlet, broad): The N⁺H₂ and OH protons will exchange with the D₂O solvent and will likely not be observed. In a non-exchanging solvent like DMSO-d₆, they would appear as broad signals.

Expected ¹³C NMR Data

  • ~15-20 ppm: Methyl carbon.

  • ~30-50 ppm: The four CH and CH₂ carbons of the piperidine ring.

  • ~60-65 ppm: The hydroxymethyl carbon (CH₂OH).

Mass Spectrometry (MS)

MS provides information about the mass of the molecule, which is used to confirm its molecular formula.

Protocol: ESI-MS Sample Preparation

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, typically methanol or acetonitrile/water.

  • Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

Expected Data

  • Low-Resolution MS: In positive ion mode (ESI+), the spectrum should show a prominent peak for the protonated free base [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 144.2.

  • High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement. The calculated exact mass for [C₇H₁₅NO + H]⁺ is 144.1232. An experimental value within a few parts per million (ppm) of this calculated mass provides strong evidence for the elemental composition.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: KBr Pellet

  • Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr).

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Analyze the pellet in an FTIR spectrometer.

Expected Data

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H StretchAlcohol
2400-2800 (broad)N⁺-H StretchSecondary Ammonium Salt
2850-2960C-H StretchAliphatic (CH, CH₂, CH₃)
1000-1200C-O StretchPrimary Alcohol
Elemental Analysis

This technique provides the percentage composition of C, H, and N in the pure sample.

Data Interpretation The experimental percentages are compared to the calculated values for the molecular formula C₇H₁₆ClNO. A close match (typically within ±0.4%) confirms the elemental composition and serves as a final check of purity.

  • Calculated: C=50.75%, H=9.73%, N=8.45%, Cl=21 .40%

Applications in Research and Drug Development

(3-methylpiperidin-4-yl)methanol hydrochloride is not typically an end-product but rather a valuable starting material or intermediate.[16][17] Its utility lies in its bifunctional nature:

  • As a Scaffold: The piperidine ring serves as a rigid framework for building more complex molecules. The existing substituents can direct further reactions or be modified.

  • Derivatization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers. The secondary amine (after neutralization of the salt) is a potent nucleophile, allowing for N-alkylation, N-acylation, or use in reductive amination reactions.

This versatility allows medicinal chemists to systematically explore the chemical space around the piperidine core to optimize a compound's properties for a specific biological target, for instance in neuroscience research or the development of novel analgesics.[4][18][19]

Conclusion

(3-methylpiperidin-4-yl)methanol hydrochloride is a foundational building block in synthetic and medicinal chemistry. A thorough understanding of its molecular structure, particularly its inherent stereochemical complexity, is critical for its effective use. The definitive characterization of this compound relies not on a single measurement but on a holistic analytical workflow, integrating NMR spectroscopy for connectivity, mass spectrometry for molecular formula confirmation, IR spectroscopy for functional group identification, and elemental analysis for purity and compositional verification. This rigorous approach ensures the identity and quality of the material, which is the bedrock of reproducible and reliable scientific research.

References

  • Zafar, S. et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02), 366. Available at: [Link]

  • Der Pharma Chemica (2025). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]

  • Vasilevsky, S. F., & Mamatova, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(21), 11426. Available at: [Link]

  • Naseem, H. et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). Comprehensive Overview of 1-Methyl-4-piperidinemethanol CAS: 20691-89-8. Available at: [Link]

  • PubChem. (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride. Available at: [Link]

  • PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]

  • Chemiex. What is 1-Methyl-4-Piperidinemethanol - Properties & Specifications. Available at: [Link]

  • ChemBK. 3-Methylpiperidin-4-one hydrochloride. Available at: [Link]

  • Chem-Impex. (4-Piperidin-4-yl-phenyl)methanol hydrochloride. Available at: [Link]

  • Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]

  • Chem-Impex. N-Boc-4-piperidinemethanol. Available at: [Link]

  • Parthiban, P. et al. (2008). Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. Monatshefte für Chemie/Chemical Monthly, 140(3), 287-301. Available at: [Link]

  • Gregory, K. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Rice University. Available at: [Link]

Sources

(3-methylpiperidin-4-yl)methanol hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling, Safety, and Handling of (3-methylpiperidin-4-yl)methanol hydrochloride in Drug Discovery

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the piperidine ring as a ubiquitous motif in FDA-approved therapeutics. However, the specific functionalization found in (3-methylpiperidin-4-yl)methanol hydrochloride elevates it to a "privileged scaffold" in modern medicinal chemistry.

The strategic placement of the 3-methyl group and the 4-methanol moiety provides distinct, highly controllable vectors for Structure-Activity Relationship (SAR) exploration. More importantly, this compound is supplied as a hydrochloride salt rather than a free base. The causality behind this synthetic choice is twofold:

  • Oxidative Stability: Free secondary amines are highly susceptible to atmospheric oxidation and often present as difficult-to-handle, viscous oils. The HCl salt converts the compound into a stable, handleable form.

  • Aqueous Solubility: Salt formation drastically lowers the lipophilicity of the core amine, enhancing its dissolution profile in aqueous media—a critical requirement for high-throughput in vitro screening and pharmacokinetic evaluations.

Physicochemical Profiling

To ensure reproducibility across drug discovery campaigns, it is imperative to establish a rigorous baseline of the compound's physical and chemical properties. All quantitative data regarding this scaffold is summarized below.

Table 1: Physicochemical and Identification Properties

Property Value
Compound Name (3-methylpiperidin-4-yl)methanol hydrochloride
CAS Number 2694728-06-6
Molecular Formula C7H16ClNO[1]
Molecular Weight 165.66 g/mol [1]
Purity Standard ≥ 95%
Storage Temperature Ambient (Room Temperature)

| InChI Key | UOKIYOGDTPVVSB-UHFFFAOYSA-N |

Hazard Assessment and Safety Logic

Handling (3-methylpiperidin-4-yl)methanol hydrochloride requires strict adherence to GHS safety protocols due to its specific hazard classifications. Understanding the mechanistic reasons behind these hazards ensures that our mitigation strategies are proactive rather than reactive.

  • H302 (Harmful if swallowed): Ingestion introduces the bioactive piperidine core into the systemic circulation, potentially causing unintended off-target receptor interactions.

  • H315 / H319 (Skin and serious eye irritation): The hydrochloride salt is inherently hygroscopic. Upon contact with the natural moisture of the skin or ocular mucosa, the salt undergoes localized dissociation. This leads to mild, localized acidification and subsequent protein denaturation or irritation.

  • H335 (May cause respiratory irritation): During gravimetric transfer, micro-particulates of the salt can easily aerosolize, irritating the respiratory tract upon inhalation.

To systematically mitigate these risks, we employ the following safety logic workflow:

SafetyWorkflow Start Hazard Assessment: (3-methylpiperidin-4-yl)methanol HCl H302 H302: Harmful if Swallowed Mitigation: Avoid ingestion Start->H302 H315_319 H315/H319: Skin & Eye Irritation Mitigation: Barrier protection Start->H315_319 H335 H335: Respiratory Irritation Mitigation: Prevent aerosolization Start->H335 PPE Mandatory PPE: Nitrile Gloves, Goggles, Lab Coat H302->PPE H315_319->PPE Hood Engineering Control: Vented Balance Enclosure H335->Hood

Figure 1: Decision tree and mitigation logic for handling GHS hazards associated with the compound.

Applications in Medicinal Chemistry

The 3-methylpiperidin-4-yl scaffold is not just a passive building block; it actively dictates the pharmacological profile of the resulting drug candidates.

  • Conformational Restriction: The addition of the methyl group at the C3 position introduces steric hindrance, which restricts the conformational flexibility of the piperidine ring. This "conformational locking" reduces the entropic penalty upon target binding, frequently leading to enhanced binding affinity and target selectivity compared to unmethylated analogs[2].

  • Receptor Antagonism: This specific stereochemical core has been successfully deployed in the development of potent CCR4 antagonists, which are critical in modulating regulatory T cells within the tumor microenvironment[3]. It is also a key structural component in synthesizing high-affinity P2Y14R antagonists for inflammatory diseases[4].

  • Kinase Inhibition: Derivatives of the 3-methylpiperidin-4-yl core serve as essential intermediates in the synthesis of novel, ATP-competitive inhibitors targeting Plasmodium phosphatidylinositol 4-kinase IIIβ (PI4K), offering highly effective new avenues for antimalarial therapies[5].

Experimental Workflow: Preparation of in vitro Stock Solutions

To ensure data integrity in downstream biological assays, the preparation of stock solutions must be treated as a self-validating system. The following protocol guarantees a sterile, stable 10 mM stock solution.

Step-by-Step Methodology:

  • Thermal Equilibration: If the compound was temporarily stored in a cold environment, place the sealed vial in a desiccator at room temperature for 30 minutes before opening.

    • Causality & Validation: Hydrochloride salts are hygroscopic. Opening a cold vial in a humid lab causes atmospheric moisture to condense on the powder, adding invisible water weight and resulting in erroneously low molarity calculations. The vial exterior must be visually confirmed as completely dry before proceeding.

  • Gravimetric Transfer: Using an analytical balance (0.1 mg precision) inside a vented enclosure, weigh the approximate desired mass (e.g., ~16.5 mg).

    • Validation: Record the exact mass transferred rather than attempting to force the powder to an exact integer. Calculate the precise solvent volume required based on this exact mass.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity). While the salt is water-soluble, DMSO is preferred for long-term library storage at -20°C to prevent hydrolytic degradation and freeze-thaw precipitation.

  • Dissolution & Validation: Vortex the mixture vigorously for 60 seconds.

    • Validation: Perform a visual clarity check against a dark background. The solution must be 100% transparent. If any opalescence or micro-particulates persist, sonicate the sealed vial in a water bath at 25°C for 5 minutes.

  • Sterile Filtration: Draw the fully dissolved solution into a sterile syringe and pass it through a 0.22 µm PTFE syringe filter into a sterile, argon-purged amber vial.

    • Causality: Polytetrafluoroethylene (PTFE) is mandated for its broad chemical compatibility, ensuring no plasticizer extractables leach into the DMSO stock.

  • Aliquot and Storage: Dispense the filtered solution into 100 µL single-use aliquots. Blanket the headspace with argon gas before sealing, and store at -20°C to prevent oxidative degradation of the amine.

ProtocolWorkflow Step1 Equilibrate (Desiccator to RT) Step2 Gravimetric Weighing (Analytical Balance) Step1->Step2 Prevent condensation Step3 Solvent Addition (Anhydrous DMSO) Step2->Step3 Transfer to vial Step4 Dissolution & Validation (Vortex/Sonicate) Step3->Step4 Agitate Step5 Sterile Filtration (0.22 µm PTFE) Step4->Step5 Visual clarity check Step6 Aliquot & Store (-20°C, Argon purged) Step5->Step6 Aseptic conditions

Figure 2: Self-validating experimental workflow for the preparation of sterile stock solutions.

References

Sources

An In-Depth Technical Guide to the Solubility Profile of (3-methylpiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Methylpiperidin-4-yl)methanol hydrochloride, a substituted piperidine derivative, represents a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a multitude of pharmaceuticals, valued for its ability to impart desirable physicochemical and pharmacological properties. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of basic amine-containing active pharmaceutical ingredients (APIs).[1][2]

A thorough understanding of the solubility of an API is a cornerstone of successful drug development. It is a critical parameter that influences everything from formulation design and bioavailability to the reliability of in vitro biological assays.[3][4] Low aqueous solubility can be a significant impediment, leading to poor absorption, suboptimal drug exposure, and increased development costs.[5][6]

This technical guide provides a comprehensive framework for characterizing the solubility of (3-methylpiperidin-4-yl)methanol hydrochloride. In the absence of extensive public data for this specific molecule (CAS No. 2694728-06-6)[7][8], this document serves as a practical whitepaper, empowering researchers to:

  • Understand the fundamental physicochemical principles governing the solubility of a basic hydrochloride salt.

  • Implement robust experimental protocols for determining both thermodynamic and kinetic solubility.

  • Develop and apply analytical methodologies for accurate quantification.

  • Interpret the generated data within the context of preclinical and pharmaceutical development.

We will proceed from the foundational theory and predictive assessments to detailed, field-proven experimental workflows, providing the scientific rationale behind each step.

PART 1: Foundational Physicochemical Characterization

Before embarking on experimental solubility studies, it is crucial to understand the intrinsic properties of the molecule that will dictate its behavior in various solvent systems. For an ionizable compound like (3-methylpiperidin-4-yl)methanol hydrochloride, the most critical parameters are its pKa and lipophilicity (LogP/LogD).

The Role of pKa and Lipophilicity
  • pKa : The acid dissociation constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated (ionized) and neutral (un-ionized) forms.[9] For a basic compound like (3-methylpiperidin-4-yl)methanol, the piperidine nitrogen will be protonated at low pH, forming the highly polar, water-soluble hydrochloride salt. As the pH increases above the pKa, the compound will deprotonate to its less soluble free base form. Therefore, its aqueous solubility is expected to be highly pH-dependent.[10]

  • LogP and LogD : The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity in its neutral form. The distribution coefficient (LogD) is the effective lipophilicity at a given pH, accounting for all ionic species.[11] These values are critical for predicting membrane permeability and understanding solubility in organic versus aqueous phases.[4]

In Silico Prediction of pKa and LogP

In the absence of experimental data, computational tools can provide valuable initial estimates for these parameters. Several free and commercial software packages are available for this purpose.

Recommended Free Online Tools:

Tool NameProperty PredictedURL
MolGpKapKahttps://xundrug.cn/molgpka[12]
Rowan pKa CalculatorpKahttps://rowan.r4.app/pka[13]
VCCLABLogP, LogS, pKahttps://www.vcclab.org/lab/alogps/[14]
PALLASpKa, LogP, LogDhttp://www.compudrug.com/pallas[15]

Note: These tools provide estimates and should be used for guidance. Experimental determination is required for definitive characterization.

Influence of Molecular Structure
  • Piperidine Ring : The piperidine ring itself is a polar, basic heterocycle, generally miscible with water and soluble in many organic solvents.[16]

  • Hydroxymethyl Group (-CH₂OH) : This polar, hydrogen-bond-donating group will increase aqueous solubility.

  • Methyl Group (-CH₃) : This small alkyl group will slightly increase lipophilicity. Its position on the ring (C3) may influence the pKa of the piperidine nitrogen and the crystal packing of the solid form, which can affect solubility.[17]

  • Stereochemistry : (3-methylpiperidin-4-yl)methanol has two stereocenters, leading to possible cis and trans diastereomers. These isomers can have different physical properties, including melting points and crystal lattice energies, which in turn can lead to different solubilities.[1][18] It is crucial to know the stereochemistry of the material being tested.

PART 2: Experimental Determination of Solubility

The two primary types of solubility measured during drug discovery are thermodynamic and kinetic solubility. They answer different questions and are relevant at different stages of development.[3][19][20]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true, saturation solubility of the most stable crystalline form of a compound in a solvent at equilibrium.[3] This is the "gold standard" measurement, crucial for pre-formulation and understanding the absolute solubility limit.[3] The most reliable method for its determination is the Shake-Flask Method .[5][6]

Detailed Protocol: Shake-Flask Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of (3-methylpiperidin-4-yl)methanol hydrochloride in various aqueous and organic solvents.

1. Materials & Equipment:

  • (3-methylpiperidin-4-yl)methanol hydrochloride (solid powder)

  • Selected solvents (e.g., pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Water, Methanol, Ethanol, Dichloromethane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, pre-screened for low analyte binding)

  • HPLC system with UV or CAD/ELSD detector

  • pH meter

2. Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid (3-methylpiperidin-4-yl)methanol hydrochloride to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible throughout the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A 24-48 hour period is standard, but the exact time should be determined by sampling at multiple time points (e.g., 24, 48, 72 hours) to confirm the concentration has plateaued.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the solid to settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. Causality Note: This step is critical to remove all undissolved particles. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: If the solution is expected to be highly concentrated, perform an accurate, pre-determined dilution with the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the clear filtrate by a validated HPLC method (see Part 3) to determine the concentration of the dissolved compound.

  • pH Measurement: For aqueous samples, measure the final pH of the suspension to check for any significant changes.

Data Presentation: Thermodynamic Solubility
Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (mM)Final pH
0.1 N HCl (pH 1.2)25Experimental ValueCalculated ValueMeasured Value
Acetate Buffer (pH 4.5)25Experimental ValueCalculated ValueMeasured Value
Phosphate Buffer (pH 6.8)25Experimental ValueCalculated ValueMeasured Value
Purified Water25Experimental ValueCalculated ValueMeasured Value
Methanol25Experimental ValueCalculated ValueN/A
Ethanol25Experimental ValueCalculated ValueN/A
Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[4] This method is high-throughput and mimics the conditions of many in vitro screening assays, helping to identify potential issues with compound precipitation that could lead to false-negative results.[3][5]

Detailed Protocol: DMSO-Precipitation Kinetic Solubility Assay

Objective: To determine the kinetic solubility of (3-methylpiperidin-4-yl)methanol hydrochloride in an aqueous buffer.

1. Materials & Equipment:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader (UV-Vis or Nephelometry) or HPLC system for analysis

  • Multichannel pipette

2. Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (3-methylpiperidin-4-yl)methanol hydrochloride in 100% DMSO.

  • Assay Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer for a final 100 µM concentration and 1% DMSO).

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1-2 hours.[4]

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the amount of light scattering caused by precipitated particles directly in a nephelometric plate reader.

    • Filtration/Centrifugation: Use a 96-well filter plate to separate the supernatant from the precipitate. Alternatively, centrifuge the plate and carefully collect the supernatant.

  • Quantification: Analyze the concentration of the compound remaining in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Workflow Diagram: Thermodynamic vs. Kinetic Solubility

G cluster_0 Thermodynamic Solubility (Equilibrium) cluster_1 Kinetic Solubility (Non-Equilibrium) thermo_start Weigh Excess Solid thermo_add_solvent Add Solvent thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate (24-48h) @ Constant Temp thermo_add_solvent->thermo_equilibrate thermo_settle Settle Solids thermo_equilibrate->thermo_settle thermo_filter Filter Supernatant thermo_settle->thermo_filter thermo_analyze Analyze (HPLC) thermo_filter->thermo_analyze thermo_result Equilibrium Solubility (Sₑ) thermo_analyze->thermo_result kinetic_start Prepare DMSO Stock kinetic_inject Inject DMSO Stock kinetic_start->kinetic_inject kinetic_add_buffer Add Aqueous Buffer to 96-well Plate kinetic_add_buffer->kinetic_inject kinetic_incubate Incubate (1-2h) @ RT kinetic_inject->kinetic_incubate kinetic_separate Separate Precipitate (Filter/Centrifuge) kinetic_incubate->kinetic_separate kinetic_analyze Analyze Supernatant kinetic_separate->kinetic_analyze kinetic_result Kinetic Solubility (Sₖ) kinetic_analyze->kinetic_result

Caption: Workflow comparison for determining thermodynamic and kinetic solubility.

PART 3: Analytical Method Development for Quantification

Accurate quantification of the dissolved analyte is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[21]

Protocol: Reversed-Phase HPLC Method

Objective: To develop a reliable RP-HPLC method for the quantification of (3-methylpiperidin-4-yl)methanol hydrochloride.

1. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)Good retention for moderately polar compounds.[22]
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidic modifier to ensure protonation of the amine for good peak shape.[22]
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileCommon organic eluent for reversed-phase.
Gradient 5% to 95% B over 10-15 minutesA scouting gradient to determine the appropriate elution conditions.
Flow Rate 1.0 mL/minStandard analytical flow rate.[22]
Column Temp. 30 °CProvides stable and reproducible retention times.[23]
Injection Vol. 10 µLStandard injection volume.
Detection UV at 210 nmAmine and alcohol functionalities lack strong chromophores; detection at low UV wavelengths is a common starting point. If sensitivity is poor, a universal detector (CAD, ELSD) or pre-column derivatization may be required.[22]

2. Method Validation:

  • Calibration Curve: Prepare a series of standards of known concentration (e.g., from 1 µg/mL to 200 µg/mL) by diluting a stock solution. Plot the peak area versus concentration and perform a linear regression. The R² value should be >0.995.

  • Linearity & Range: The concentration range over which the method is accurate and precise.

  • Accuracy & Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Workflow Diagram: HPLC Analysis

HPLC_Workflow start Filtered Sample (from Solubility Assay) autosampler Autosampler Injection (10 µL) start->autosampler column C18 Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase) pump->autosampler detector UV Detector (210 nm) column->detector data Data Acquisition (Chromatogram) detector->data quant Quantification (vs. Calibration Curve) data->quant

Caption: High-level workflow for HPLC-based sample quantification.

PART 4: Interpretation and Application of Solubility Data

The solubility data generated must be interpreted in the context of the specific research or development stage.

  • High Aqueous Solubility (e.g., >1 mg/mL across physiological pH): This is a favorable property, suggesting a lower risk of dissolution-limited absorption for oral dosage forms. It ensures the compound remains in solution during in vitro assays.

  • Low Aqueous Solubility (e.g., <0.1 mg/mL): This can be a significant challenge. The compound may have poor bioavailability and precipitate in biological assays. Formulation strategies such as salt selection, co-solvents, or amorphous dispersions may be required.

  • pH-Dependent Solubility: For a basic hydrochloride like this compound, high solubility is expected at low pH (stomach) and will decrease as pH increases (intestine). This profile is critical for predicting oral absorption.

  • Kinetic vs. Thermodynamic Discrepancy: If the kinetic solubility is significantly higher than the thermodynamic solubility, it indicates a risk of supersaturation and subsequent precipitation.[3] This is a warning sign that while the compound may appear soluble initially in an assay, it could crash out of solution over time, confounding results.

Conclusion

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. [Link]

  • Moshang Chemical. (3-Methylpiperidin-4-yl)methanol hydrochloride - CAS No. 2694728-06-6. Moshang Chemical. [Link]

  • Rowan. Rowan's Free Online pKa Calculator. Rowan. [Link]

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • bio.tools. MolGpKa. bio.tools. [Link]

  • Huang Lab. DeepKa. Huang Lab. [Link]

  • CompuDrug. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. CompuDrug. [Link]

  • Jones, T. H. (2026). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

  • Ataman Kimya. PIPERIDINE. Ataman Kimya. [Link]

  • Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Longdom Publishing. [Link]

  • Di Micco, S., et al. (2020). pKa values of common substituted piperazines. ResearchGate. [Link]

  • Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. [Link]

  • Organic Syntheses Procedure. A. - Preparation of tmpMgCl·LiCl. Organic Syntheses. [Link]

  • Wikipedia. Piperidine. Wikipedia. [Link]

  • Richardson, P. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. [Link]

  • Rakipov, I. T., et al. (2026). Solvation of Piperidine in Nonaqueous Solvents. ResearchGate. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Company, R., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric measurements. Royal Society of Chemistry. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

  • Berardi, F., et al. (2005). Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. PubMed. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

Sources

Whitepaper: Discovery and Optimization of Novel (3-Methylpiperidin-4-yl)methanol Hydrochloride Derivatives in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted piperidines are privileged scaffolds in medicinal chemistry, appearing in a vast majority of FDA-approved small molecules. Among these, (3-methylpiperidin-4-yl)methanol hydrochloride (CAS: 2694728-06-6) has emerged as a highly versatile, stereochemically rich building block. The introduction of a C3-methyl group breaks the symmetry of the traditional piperidine ring, creating a dense array of stereocenters that can be exploited to lock the molecule into a bioactive conformation.

This technical guide explores the structural rationale, synthetic methodologies, and pharmacological applications of (3-methylpiperidin-4-yl)methanol derivatives. By examining their role in targeting G-protein coupled receptors (GPCRs) like CCR4[1] and P2Y14R[2], as well as enzymatic targets like Acetylcholinesterase (AChE)[3], this whitepaper provides a comprehensive blueprint for drug development professionals seeking to leverage this scaffold.

Structural Rationale & Physicochemical Profiling

The selection of the (3-methylpiperidin-4-yl)methanol core is driven by specific structure-activity relationship (SAR) requirements and physicochemical optimization strategies:

  • The C3-Methyl Group (Conformational Restriction): Unsubstituted piperidines often suffer from high entropic penalties upon binding due to rapid chair-to-chair flipping. The C3-methyl group introduces steric bulk that restricts the rotation of the C4 substituent, favoring a specific equatorial/axial geometry. In the development of CCR4 antagonists, chiral resolution of this core is mandatory, as the R-stereochemistry at the benzylic/methyl position is critical for optimal fit within the receptor's hydrophobic pocket[1].

  • The C4-Hydroxymethyl Group (Vectoring & H-Bonding): The primary alcohol serves as a dual-purpose vector. Biologically, it acts as a potent hydrogen bond donor/acceptor. Synthetically, it allows for rapid diversification via esterification (e.g., pivalate esters) or etherification to modulate lipophilicity[1].

  • Hydrochloride Salt Formulation: Highly lipophilic GPCR ligands often exhibit poor aqueous solubility. Isolating the basic piperidine nitrogen as a hydrochloride salt ensures high solubility, which is crucial for maintaining bioavailability during in vivo dosing and preventing compound precipitation in in vitro assays.

Synthetic Methodology: A Self-Validating Workflow

The derivatization of the (3-methylpiperidin-4-yl)methanol core frequently involves N-alkylation to build the primary pharmacophore. The following protocol details a stereoselective reductive amination designed as a self-validating system , ensuring high-fidelity intermediate generation.

Protocol 1: Stereoselective N-Alkylation via Reductive Amination

Causality Rationale: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride or sodium borohydride. STAB is mildly reactive, avoiding the generation of toxic cyanide byproducts, and selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde[1].

Step-by-Step Methodology:

  • Imine Formation: Dissolve (3R,4R)-(3-methylpiperidin-4-yl)methanol hydrochloride (1.0 eq) and the target benzaldehyde derivative (1.1 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free base. Stir at room temperature for 2 hours.

    • Validation Check: Extract a 10 µL aliquot, quench with methanol, and analyze via LC-MS. A mass shift corresponding to the iminium ion

      
       without the presence of the starting aldehyde validates progression to the reduction step.
      
  • Reduction: Cool the reaction to 0°C. Add STAB (1.5 eq) portion-wise to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Visualize with a Ninhydrin stain. The disappearance of the secondary amine spot (red/purple) confirms complete conversion.

  • Workup & Salt Formation: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography. To form the HCl salt, dissolve the free base in diethyl ether and add 2M HCl in ether dropwise until precipitation ceases.
    • Validation Check: Perform

      
      -NMR in 
      
      
      
      . A distinct downfield shift of the piperidine
      
      
      -protons validates complete protonation and successful hydrochloride salt formation.

SynthWorkflow A 3-Methylpyridine- 4-methanol B Catalytic Hydrogenation (PtO2, H2, AcOH) A->B Reduction C cis/trans-(3-Methylpiperidin -4-yl)methanol B->C Saturation D Chiral Resolution (L-Tartaric Acid) C->D Separation E (3R,4R)-Isomer Hydrochloride D->E HCl Salt Formation F Target Derivatization (N-Alkylation) E->F Scaffold Decor

Figure 1: Stereoselective synthetic workflow for (3R,4R)-(3-methylpiperidin-4-yl)methanol HCl.

Structure-Activity Relationship (SAR) & Optimization

The modularity of the (3-methylpiperidin-4-yl)methanol scaffold allows for divergent optimization depending on the therapeutic target. Table 1 summarizes the SAR trends observed when targeting CCR4 (immuno-oncology)[1] versus AChE (neurodegeneration)[3].

Table 1: SAR Optimization of (3-Methylpiperidin-4-yl)methanol Derivatives

Cmpd IDR1 (N-Substituent)R2 (O-Substituent)Primary TargetTarget Affinity (

)
hERG Liability (

)
1a Benzyl-H (Hydroxyl)AChE125 nM>30 µM
1b 4-MethoxybenzylFeruloyl esterAChE12 nM>30 µM
2a Pyrazolopyrazine-H (Hydroxyl)CCR485 nM>10 µM
2b PyrazolopyrazinePivalate esterCCR44.5 nM1.2 µM

Causality in SAR: For AChE targets, coupling the piperidine core with a feruloyl moiety (Compound 1b) creates a Multi-Target Directed Ligand (MTDL). The feruloyl group acts as a radical scavenger, while the piperidine core binds the catalytic anionic site of AChE, synergistically treating Alzheimer's pathology[3]. Conversely, for CCR4 antagonists, masking the polar hydroxyl group with a lipophilic pivalate ester (Compound 2b) drives the molecule deeper into the hydrophobic transmembrane binding pocket, dramatically improving the


[1]. However, this increased lipophilicity introduces a hERG liability, necessitating careful monitoring of lipophilic efficiency (LiPE).

Pharmacological Screening Workflow

To accurately evaluate the efficacy of these derivatives against GPCRs like CCR4 or P2Y14R[2], whole-cell assays are required.

Protocol 2: Whole-Cell Radioligand Binding Assay

Causality Rationale: We utilize whole-cell preparations rather than isolated membranes. GPCRs are highly sensitive to their lipid microenvironment; preserving the native lipid bilayer maintains critical cholesterol-receptor interactions necessary for accurate ligand binding kinetics and prevents artificial exposure of intracellular allosteric sites.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human CCR4. Harvest cells using non-enzymatic cell dissociation buffer to preserve extracellular receptor epitopes. Resuspend in assay buffer (HEPES 25 mM,

    
     5 mM, 0.1% BSA, pH 7.4).
    
    • Validation Check: Perform a Trypan blue exclusion assay. Cell viability must strictly exceed 95% to prevent radioligand sequestration by the intracellular components of necrotic cells.

  • Ligand Incubation: Seed cells into a 96-well V-bottom plate (

    
     cells/well). Add the synthesized piperidine derivative in a 10-point concentration-response curve (0.1 nM to 10 µM). Add 0.1 nM of 
    
    
    
    -CCL22 (radioligand). Incubate at room temperature for 90 minutes.
    • Validation Check: Include a known high-affinity CCR4 antagonist as a positive control (defining 100% specific displacement) and DMSO vehicle as a negative control (defining 0% displacement).

  • Filtration & Detection: Transfer the reaction to a GF/B filter plate pre-soaked in 0.3% polyethylenimine (PEI). Wash rapidly three times with ice-cold wash buffer to remove unbound radioligand. Dry the plate, add scintillation cocktail, and read on a Microbeta counter.

    • Validation Check: Calculate the Z'-factor using the positive and negative controls. A Z' value > 0.6 validates the assay's dynamic range, confirming the statistical reliability of the

      
       calculations.
      

CCR4Pathway Ligand Chemokines (CCL17 / CCL22) Receptor CCR4 Receptor (GPCR) Ligand->Receptor Binds & Activates GProtein Gαi Protein Subunit Receptor->GProtein Couples Effector Adenylyl Cyclase Inhibition GProtein->Effector Suppresses cAMP Outcome Treg Cell Trafficking Effector->Outcome Promotes Migration Antagonist Novel Piperidine Derivative Antagonist->Receptor Allosteric Blockade

Figure 2: Mechanism of CCR4 antagonism by novel piperidine derivatives blocking Treg migration.

References

  • Source: ACS (nih.gov)
  • Title: (3-methylpiperidin-4-yl)
  • Title: Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment Source: RAPT Therapeutics URL
  • Source: Alma Mater Studiorum Università di Bologna (Unibo)

Sources

Methodological & Application

Application Note: Synthesis of Novel PROTACs and Kinase Inhibitors from (3-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

(3-Methylpiperidin-4-yl)methanol hydrochloride is an emerging, highly versatile building block in modern medicinal chemistry. It is increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and selective kinase inhibitors, particularly for challenging targets like Polo-like kinase 1 (PLK1) .

Causality in Scaffold Selection:

  • Conformational Restriction: The inclusion of the 3-methyl group on the piperidine ring introduces critical steric bulk. This restricts the conformational flexibility of the ring, reducing the entropic penalty upon target binding. In drug design, this translates directly to enhanced target selectivity and improved metabolic stability.

  • Orthogonal Functionalization Vectors: The molecule presents two distinct reactive sites: a secondary amine (piperidine nitrogen) and a primary alcohol (hydroxymethyl group). The nitrogen serves as an ideal vector for coupling to an E3 ligase-recruiting ligand (via alkylation or reductive amination), while the primary alcohol acts as a robust anchor for linker attachment (via etherification).

Pathway Visualization: Targeted Protein Degradation

To contextualize the synthetic effort, it is crucial to understand the biological mechanism of action. The compounds synthesized from this building block act as heterobifunctional molecules that hijack the cell's endogenous Ubiquitin-Proteasome System (UPS) to force the degradation of disease-causing proteins .

Pathway PROTAC PROTAC Molecule (Synthesized) Ternary Ternary Complex (PLK1 - PROTAC - E3) PROTAC->Ternary PLK1 Target Protein (PLK1) PLK1->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub Ubiquitin Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Cleavage

Mechanism of targeted PLK1 degradation via the Ubiquitin-Proteasome System.

Synthetic Workflow and Experimental Protocols

The synthesis of complex degraders from (3-methylpiperidin-4-yl)methanol hydrochloride requires a self-validating approach. Every protocol below incorporates strict In-Process Controls (IPCs) to ensure chemical integrity before advancing to the next stage.

Workflow A (3-Methylpiperidin-4-yl) methanol HCl B Free-basing & N-Boc Protection A->B Boc2O, Et3N C O-Alkylation (Linker Attachment) B->C NaH, Linker-X D N-Deprotection & Warhead Conjugation C->D TFA, then Warhead E Novel PROTAC D->E Assembly

Synthetic workflow for PROTAC assembly from the piperidine building block.

Protocol 1: Free-Basing and N-Boc Protection

Objective: Mask the secondary amine to permit the orthogonal functionalization of the primary alcohol. Mechanistic Causality: The starting material is a hydrochloride salt; it must be neutralized to render the amine nucleophilic. Triethylamine (Et₃N) serves as both the base and the acid scavenger. Di-tert-butyl dicarbonate (Boc₂O) is selected because the resulting Boc carbamate is highly stable to the strongly basic conditions required for subsequent O-alkylation, yet it can be cleanly removed under mild acidic conditions later.

Step-by-Step Methodology:

  • Preparation: Suspend (3-methylpiperidin-4-yl)methanol hydrochloride (1.0 eq, 500 mg) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Neutralization: Add Et₃N (2.5 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete free-basing.

  • Protection: Add a solution of Boc₂O (1.1 eq) in DCM (2 mL) dropwise over 10 minutes to prevent exothermic runaway.

  • Reaction: Allow the mixture to warm to room temperature (20 °C) and stir for 12 hours.

  • Validation Checkpoint (IPC): Analyze an aliquot via TLC (Ninhydrin stain). The disappearance of the primary amine spot and the appearance of a higher Rf, UV-inactive spot confirms conversion. LC-MS must show the desired mass [M+H]⁺ = 230.17 m/z. Do not proceed if the starting material mass is still dominant.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield tert-butyl 4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate.

Protocol 2: O-Alkylation (Linker Attachment)

Objective: Attach the PROTAC linker (e.g., a PEGylated alkyl halide) to the hydroxymethyl group. Mechanistic Causality: Sodium hydride (NaH) is utilized to deprotonate the primary alcohol, generating a highly reactive alkoxide nucleophile. A polar aprotic solvent (DMF) is essential here to solvate the sodium cation, leaving the alkoxide "naked" and accelerating the Sₙ2 displacement of the linker-halide.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF (5 mL) under nitrogen. Cool the vessel to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution completely ceases.

  • Alkylation: Add the halo-linker (e.g., 1-bromo-2-(2-methoxyethoxy)ethane, 1.2 eq) dropwise.

  • Reaction: Warm the reaction to room temperature and stir for 16 hours.

  • Validation Checkpoint (IPC): Perform LC-MS analysis. The target mass[M+Na]⁺ shifted by the exact mass of the linker should be the major peak. If unreacted starting material remains >10%, add an additional 0.2 eq of NaH and linker, and stir for 4 more hours.

  • Workup: Quench carefully with ice water to destroy unreacted NaH. Extract with Ethyl Acetate (3 x 20 mL). Wash organics thoroughly with water (5 x 20 mL, critical to remove DMF) and brine. Dry and concentrate.

Protocol 3: Deprotection and Warhead Conjugation

Objective: Remove the Boc group and couple the newly freed piperidine nitrogen to the target-binding warhead (e.g., a PLK1 ligand). Mechanistic Causality: Trifluoroacetic acid (TFA) cleanly cleaves the Boc group via an acid-catalyzed elimination mechanism without cleaving the newly formed ether linkage. The subsequent reductive amination relies on sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material.

Step-by-Step Methodology:

  • Deprotection: Dissolve the O-alkylated intermediate in DCM (5 mL). Add TFA (2 mL) at 0 °C. Stir for 2 hours at room temperature.

  • Validation Checkpoint (IPC): LC-MS must show the complete disappearance of the Boc-protected mass and the appearance of the free amine mass.

  • Concentration: Remove volatiles under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA.

  • Conjugation: Dissolve the crude amine TFA salt in 1,2-dichloroethane (DCE). Add the aldehyde-functionalized warhead (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to neutralize the TFA salt.

  • Reduction: Stir for 1 hour to allow iminium formation, then add NaBH(OAc)₃ (2.0 eq). Stir for 12 hours.

  • Final Validation: LC-MS must confirm the exact mass of the fully assembled PROTAC. Purify via preparative HPLC.

Quantitative Data Summary

The following table summarizes representative reaction parameters, expected yields, and analytical validation metrics for the self-validating protocols described above.

Reaction StepReagents / ConditionsExpected Yield (%)IPC Analytical Target (LC-MS / TLC)Purity Target (HPLC)
N-Boc Protection Boc₂O, Et₃N, DCM, 0 °C to RT, 12h85 - 92%[M+H]⁺ = 230.17 (m/z)> 95%
O-Alkylation NaH, Linker-Br, DMF, 0 °C to RT, 16h70 - 80%[M+Na]⁺ shift based on linker mass> 90% (Crude)
Boc Deprotection TFA, DCM, 0 °C to RT, 2h> 95%Disappearance of Boc mass; free amine[M+H]⁺N/A (Proceed crude)
Warhead Conjugation NaBH(OAc)₃, DIPEA, DCE, RT, 12h45 - 60%Exact mass of assembled PROTAC [M+H]⁺> 98% (Post-Prep HPLC)

References

  • Title: US20230219966A1 - Novel plk1 degradation inducing compound Source: Google Patents URL
  • Title : Proteolysis Targeting Chimeras as Therapeutics and Tools for Biological Discovery Source : PubMed Central (PMC) / Cell URL :[Link]

Application Note: Chemoselective N-Alkylation of (3-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3-Methylpiperidin-4-yl)methanol is a highly versatile bifunctional building block frequently utilized in the synthesis of central nervous system (CNS) active compounds and sigma receptor ligands[1]. Supplied commercially as a hydrochloride salt, this molecule presents three distinct chemical challenges for successful N-alkylation:

  • Salt Neutralization : The secondary amine is protonated (ammonium) and therefore non-nucleophilic. An auxiliary base is mandatory to liberate the free amine before any alkylation can occur.

  • Chemoselectivity (N- vs. O-Alkylation) : The molecule contains both a secondary amine and a primary hydroxyl group. Improper selection of the base or alkylating agent can lead to undesired O-alkylation (ether formation)[2].

  • Steric Hindrance : The methyl group at the C3 position introduces steric bulk adjacent to the reactive nitrogen, which can influence the kinetics of nucleophilic attack and the formation of bulky intermediates.

To navigate these challenges, researchers typically employ either Reductive Amination or Direct SN2 Alkylation . As a best practice in medicinal chemistry, reductive amination is strongly recommended for its superior chemoselectivity and its ability to completely bypass the risk of over-alkylation[3].

Pathway Visualization

Workflow A (3-Methylpiperidin-4-yl)methanol HCl Starting Material B Free-Basing (Add DIPEA or K2CO3) A->B Step 1 C Reductive Amination Aldehyde + NaBH(OAc)3 B->C Pathway A D Direct Alkylation Alkyl Halide + Base B->D Pathway B E N-Alkyl Piperidine (High N-Selectivity) C->E Reduction F N-Alkyl Piperidine (Risk of O-Alkylation) D->F SN2 Substitution

Fig 1: Reaction pathways for the N-alkylation of (3-methylpiperidin-4-yl)methanol HCl.

Experimental Protocols & Causality

Protocol A: Chemoselective Reductive Amination (Recommended)

Mechanistic Causality : Reductive amination is strictly N-selective. By reacting the free amine with an aldehyde or ketone, an imine/iminium intermediate is formed, which is subsequently reduced[1]. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) because it is a mild reducing agent that will not prematurely reduce the aldehyde, unlike NaBH₄[3]. N,N-Diisopropylethylamine (DIPEA) is selected to neutralize the HCl salt; its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology :

  • Free-Basing : Suspend (3-methylpiperidin-4-yl)methanol hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (30 mL). Add DIPEA (1.2 equiv, 12 mmol) dropwise at room temperature. Stir for 15 minutes to ensure complete dissolution and liberation of the free amine.

  • Iminium Formation : Add the desired aldehyde or ketone (1.05 equiv, 10.5 mmol) to the mixture. Stir at room temperature for 1-2 hours. Expert Insight: For sterically hindered ketones, adding catalytic acetic acid (0.1 equiv) accelerates iminium formation.

  • Reduction : Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 10 minutes.

  • Maturation : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion via LC-MS[3].

  • Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify via silica gel column chromatography (DCM:MeOH gradient) to yield the pure N-alkylated tertiary amine.

Protocol B: Direct N-Alkylation (SN2 Pathway)

Mechanistic Causality : Direct alkylation uses alkyl halides (Cl, Br, I). While faster, it carries the risk of over-alkylation (forming quaternary ammonium salts) and O-alkylation if the base is too strong[2]. We use Potassium Carbonate (K₂CO₃) as it is strong enough to neutralize the HCl and scavenge the generated HX, but weak enough (pKa ~ 10.3) to leave the primary hydroxyl group (pKa ~ 16) protonated, thus maintaining N-selectivity[4].

Step-by-Step Methodology :

  • Preparation : In a round-bottom flask, combine (3-methylpiperidin-4-yl)methanol hydrochloride (1.0 equiv, 10 mmol) and finely powdered anhydrous K₂CO₃ (3.0 equiv, 30 mmol) in anhydrous Acetonitrile (MeCN) (40 mL).

  • Alkylation : Add the alkyl halide (1.0 equiv, 10 mmol) dropwise. Expert Insight: Strict stoichiometric control of the alkyl halide is critical to prevent over-alkylation.

  • Heating : Heat the mixture to 60 °C under an inert atmosphere (N₂) for 8-12 hours.

  • Monitoring : Check the reaction progress via TLC or LC-MS. If unreacted starting material remains, do not add more alkyl halide; instead, increase the reaction time to prevent dialkylation.

  • Workup : Cool to room temperature, filter off the inorganic salts (K₂CO₃ and KCl/KBr), and wash the filter cake with EtOAc. Concentrate the filtrate.

  • Purification : Purify the crude residue via flash chromatography to isolate the target compound.

Quantitative Data Summary

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Alkylating Agent Aldehydes / KetonesAlkyl Halides (Cl, Br, I)
Chemoselectivity Excellent (Strictly N-selective)Moderate (O-alkylation possible)
Over-alkylation Risk None (Stops at tertiary amine)High (Quaternary salt risk)
Preferred Base DIPEA (1.2 equiv)K₂CO₃ (3.0 equiv)
Solvent DCM or DCEAcetonitrile (MeCN) or DMF
Typical Yields 75% - 95%50% - 80%

Self-Validation & Troubleshooting

A robust experimental protocol must be a self-validating system. To confirm the success of the N-alkylation and the absolute absence of O-alkylation or over-alkylation, perform the following analytical checks:

  • Mass Spectrometry (LC-MS) : The target tertiary amine should present a clear

    
     peak. The absence of an 
    
    
    
    peak confirms no over-alkylation occurred.
  • ¹H NMR Spectroscopy :

    • Success Indicator: Disappearance of the broad secondary amine N-H peak.

    • O-Alkylation Check: The protons of the -CH₂OH group should remain relatively unchanged in chemical shift (~3.5 ppm). If O-alkylation occurred, these protons would shift downfield, and new ether-linked alkyl protons would appear.

  • Aqueous Solubility Check : Quaternary ammonium salts (over-alkylation byproducts) are highly water-soluble. If your product mass is inexplicably lost in the aqueous wash during workup, over-alkylation likely occurred.

References

1.[1] Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. 1 2.[3] Benchchem. A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine. 3 3.[2] National Institutes of Health (PMC). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.2 4.[4] American Chemical Society (ACS). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. 4

Sources

Application Notes and Protocols for Esterification Reactions with (3-methylpiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-Methylpiperidin-4-yl)methanol and its derivatives are pivotal structural motifs in contemporary medicinal chemistry, forming the core of numerous pharmacologically active agents. The esterification of the primary alcohol in this scaffold is a critical transformation for modulating physicochemical properties such as lipophilicity, metabolic stability, and formulation compatibility, thereby optimizing drug-like characteristics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of (3-methylpiperidin-4-yl)methanol hydrochloride. It delves into the mechanistic rationale behind various synthetic strategies and furnishes detailed, validated protocols for their execution.

The presence of a secondary amine within the piperidine ring, which is protonated in the hydrochloride salt form, presents unique challenges and opportunities in synthesis design. This guide will address these aspects, offering solutions for efficient and selective esterification.

Mechanistic Considerations & Strategic Approaches

The esterification of (3-methylpiperidin-4-yl)methanol hydrochloride requires careful consideration of the substrate's bifunctional nature. The piperidine nitrogen, being a nucleophile in its free base form, can compete with the primary alcohol during acylation. The use of the hydrochloride salt mitigates this by protonating the nitrogen, rendering it non-nucleophilic. However, this necessitates reaction conditions that are compatible with the salt or involve an in-situ neutralization step.

Three primary strategies are discussed:

  • Direct Acid-Catalyzed (Fischer) Esterification: A classic method, though often limited by the need for a large excess of the alcohol reactant and harsh acidic conditions.[1]

  • Coupling Agent-Mediated Esterification: A milder and highly versatile approach employing reagents like carbodiimides (DCC, EDC) to activate the carboxylic acid.[2][3][4]

  • Acyl Chloride/Anhydride Acylation: A highly reactive method that often requires careful control of stoichiometry and reaction conditions to avoid side reactions.

General Reaction Pathway

The fundamental transformation involves the reaction of the alcohol moiety with an activated carboxylic acid derivative to form the ester linkage and a byproduct.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A (3-methylpiperidin-4-yl)methanol (as HCl salt or free base) F Target Ester A->F B Carboxylic Acid (R-COOH) or Acylating Agent B->F C Catalyst / Coupling Agent (e.g., H2SO4, EDC/DMAP) C->F D Solvent (e.g., DCM, DMF) D->F E Base (if needed) (e.g., TEA, DIPEA) E->F G Byproducts (e.g., H2O, Urea derivative)

Caption: Generalized workflow for the esterification of (3-methylpiperidin-4-yl)methanol.

PART 1: Acid-Catalyzed Esterification (Fischer-Speier Method)

This method is most suitable when the carboxylic acid is readily available and the desired ester is derived from a simple alcohol that can be used as the solvent.[1] For (3-methylpiperidin-4-yl)methanol, this approach is less common due to the potential for side reactions under harsh acidic conditions and high temperatures. However, for certain substrates, it can be a cost-effective option. The reaction is driven to completion by removing water, often through azeotropic distillation.[5]

Protocol 1: Fischer Esterification

Materials and Reagents:

  • (3-methylpiperidin-4-yl)methanol hydrochloride

  • Carboxylic Acid (e.g., Acetic Acid)

  • Concentrated Sulfuric Acid (H₂SO₄)[6][7]

  • Anhydrous Toluene or a suitable solvent for azeotropic water removal

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (3-methylpiperidin-4-yl)methanol hydrochloride (1.0 eq), the desired carboxylic acid (1.5 - 2.0 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or reaction completion is confirmed by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

PART 2: Coupling Agent-Mediated Esterification (Steglich Method)

This is often the preferred method due to its mild reaction conditions and broad substrate scope.[8] Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) are used to activate the carboxylic acid.[3][4] The addition of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is crucial for efficient esterification, especially with sterically hindered alcohols.[8][9] EDC-HCl is often favored as its urea byproduct is water-soluble, simplifying purification.[10]

G RCOOH Carboxylic Acid OAcyl O-Acylisourea (Active Intermediate) RCOOH->OAcyl + EDC EDC EDC AcylDMAP Acyl-DMAP+ Intermediate (Highly Reactive) OAcyl->AcylDMAP + DMAP Ester Product Ester OAcyl->Ester + Alcohol (slow) DMAP DMAP AcylDMAP->Ester + Alcohol Alcohol (3-methylpiperidin-4-yl)methanol Urea EDC-Urea Byproduct

Caption: Steglich esterification mechanism using EDC and DMAP.

Protocol 2: EDC/DMAP Mediated Esterification

Materials and Reagents:

  • (3-methylpiperidin-4-yl)methanol hydrochloride

  • Carboxylic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[11]

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl) solution (optional, for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) and (3-methylpiperidin-4-yl)methanol hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and the HCl generated from EDC-HCl.

  • Add DMAP (0.1 - 0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC-HCl (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary Table for Esterification Methods
ParameterFischer EsterificationEDC/DMAP CouplingAcyl Chloride Method
Conditions Harsh (High Temp, Strong Acid)Mild (Room Temp, Neutral pH)Mild to Moderate
Reagents H₂SO₄, excess alcoholEDC-HCl, DMAP, BaseAcyl Chloride, Base
Substrate Scope Limited for sensitive substratesBroadBroad, but requires acyl chloride
Workup Neutralization, ExtractionAqueous Wash, ExtractionAqueous Wash, Extraction
Byproducts WaterWater-soluble ureaHCl salt of base
Key Advantage Cost-effective for simple casesHigh yields, mild conditionsHigh reactivity
Key Disadvantage Low yields, side reactionsCost of reagentsAcyl chloride availability/stability

PART 3: Nitrogen Protection Strategy

For certain complex syntheses or when using highly reactive acylating agents, protecting the piperidine nitrogen might be necessary to prevent N-acylation. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[12][13] The Boc group is particularly useful as it is stable to many esterification conditions and can be readily removed with acid (e.g., TFA or HCl in dioxane).[12]

Protocol 3: Boc-Protection and Subsequent Esterification

Step 3a: Boc-Protection of (3-methylpiperidin-4-yl)methanol

Materials and Reagents:

  • (3-methylpiperidin-4-yl)methanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) and Water

Procedure:

  • Suspend (3-methylpiperidin-4-yl)methanol hydrochloride (1.0 eq) in a mixture of DCM and water.

  • Add triethylamine (2.5 eq) and stir until the solid dissolves.

  • Add (Boc)₂O (1.1 eq) and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-protected (3-methylpiperidin-4-yl)methanol, which can often be used without further purification.

Step 3b: Esterification of Boc-Protected Alcohol

  • Follow Protocol 2 (EDC/DMAP) or the Acyl Chloride method using the Boc-protected alcohol as the starting material. The amount of base can be adjusted as there is no hydrochloride salt to neutralize.

Step 3c: Boc-Deprotection

  • Dissolve the purified Boc-protected ester in a suitable solvent (e.g., DCM or Dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4 M solution of HCl in dioxane.[14]

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the final ester as its corresponding salt.

G Start Substrate (HCl Salt) Protect Boc Protection (Boc)2O, Base Start->Protect BocSubstrate Boc-Protected Alcohol Protect->BocSubstrate Esterify Esterification (e.g., EDC/DMAP) BocSubstrate->Esterify BocEster Boc-Protected Ester Esterify->BocEster Deprotect Deprotection (TFA or HCl) BocEster->Deprotect FinalEster Final Ester (as salt) Deprotect->FinalEster

Caption: Workflow involving N-protection and deprotection steps.

Characterization and Analysis

Successful synthesis and purity of the final ester product must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[15][16] Key indicators of successful esterification include the appearance of signals corresponding to the acyl group and a downfield shift of the -CH₂O- protons of the methanol moiety.[17][18]

  • Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1730-1750 cm⁻¹, is a clear indication of ester formation.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the acyl group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Chromatography (TLC, LC-MS, HPLC): Used to monitor reaction progress, assess the purity of the final product, and for purification.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient activation of carboxylic acid. 2. Steric hindrance from substrates.[19] 3. Deactivated catalyst (DMAP). 4. Water in the reaction mixture.1. Increase equivalents of coupling agent (EDC). 2. Increase reaction time and/or temperature. Consider a more powerful coupling agent. 3. Use fresh, high-purity DMAP. 4. Ensure all reagents and solvents are anhydrous.
Formation of N-Acylurea Byproduct Intramolecular rearrangement of the O-acylisourea intermediate.[8][9]Ensure a sufficient amount of DMAP is used to rapidly form the more stable acyl-DMAP intermediate.[8]
N-Acylation Side Product The piperidine nitrogen is not fully protonated or protected.Ensure sufficient acid is present if not using a protecting group, or implement a protection/deprotection strategy (Protocol 3).
Difficult Purification Byproducts (e.g., DCU from DCC) are co-eluting with the product.Use EDC-HCl to generate a water-soluble urea byproduct.[10] Optimize chromatography conditions (solvent system, gradient).

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.[20][21][22]

  • Piperidine Derivatives: These compounds can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[23][24]

  • Acylating Agents (e.g., Acyl Chlorides): Are often corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Coupling Agents (DCC, EDC): DCC is a potent skin allergen.[8] EDC is a corrosive solid. Avoid creating dust and handle with care.

  • Reagents and Solvents: Strong acids (H₂SO₄), bases (TEA), and chlorinated solvents (DCM) are hazardous and should be handled with appropriate caution.[21]

Always consult the Safety Data Sheet (SDS) for each reagent before use.[20][21]

References

  • Der Pharma Chemica. (2011). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Retrieved from [Link]

  • National Institutes of Health. (2023, October 31). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 0317 - PIPERIDINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Reddit. (2024, July 21). Steglich Esterification with EDC : r/OrganicChemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Retrieved from [Link]

  • ACS Publications. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Biological Evaluation, and Docking Studies of Antagonistic Hydroxylated Arecaidine Esters Targeting mAChRs - PMC. Retrieved from [Link]

  • Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Retrieved from [Link]

  • ResearchGate. (2024, October 30). What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Enzymes catalyzed esterification of N-protected amino acids with secondary alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (2007, October 29). Organic Functional Group Protection. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems : r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • MDPI. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN105111136A - Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1 ....
  • National Center for Biotechnology Information. (n.d.). (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride | C7H16ClNO | CID 118990181. Retrieved from [Link]

Sources

HPLC-MS analysis of (3-methylpiperidin-4-yl)methanol hydrochloride reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution HPLC-MS Analysis of (3-Methylpiperidin-4-yl)methanol Hydrochloride Reaction Mixtures: Method Development and Protocols

Introduction & Analytical Challenges

(3-Methylpiperidin-4-yl)methanol hydrochloride (CAS: 2694728-06-6) is a highly polar, basic secondary amine utilized as a critical building block in pharmaceutical synthesis. Analyzing crude reaction mixtures containing this compound presents significant chromatographic challenges. Due to its high hydrophilicity and basicity (pKa ~10), the free base exhibits poor retention on standard reversed-phase (C18) columns and is prone to severe peak tailing caused by secondary interactions with residual surface silanols.

To accurately monitor reaction progress, quantify the target product, and identify polar byproducts, standard reversed-phase methods are often inadequate. This application note details a robust Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) methodology designed specifically for the rigorous demands of polar piperidine derivatives.

Method Development Rationale: The Causality of Chromatographic Choices

Column Chemistry: The HILIC Advantage

For highly polar amines, HILIC provides superior retention compared to reversed-phase chromatography. By utilizing an Amide-bonded stationary phase, the separation relies on partitioning between the organic-rich mobile phase and a water-enriched layer on the silica surface. This ensures that (3-methylpiperidin-4-yl)methanol is adequately retained, preventing it from eluting in the void volume where severe ion suppression from reaction salts (e.g., chlorides from the HCl salt) occurs.

Mobile Phase Optimization: Buffers and Ionization

The selection of mobile phase modifiers is critical for both chromatographic resolution and MS sensitivity. The sensitivity of a bioanalytical LC/MS/MS based assay is heavily influenced by the interplay between mobile phase pH and the compound's pKa[1].

  • Ionization: Basic compounds are efficiently protonated in acidic conditions, enhancing positive electrospray ionization (ESI+)[2]. Adding 0.1% formic acid ensures the analyte remains fully ionized ([M+H]+) and facilitates proton donation in the ESI source[3].

  • Peak Shape: Acidic conditions alone are insufficient for basic amines on silica-based columns. The addition of 10 mM ammonium formate provides the necessary ionic strength to mask electrostatic interactions between the protonated piperidine nitrogen and negatively charged residual silanols, thereby preventing peak tailing and ensuring stable retention times[4].

MethodR BasicAmine Highly Polar Basic Amine (3-methylpiperidin-4-yl)methanol LowPH Acidic Modifier (0.1% Formic Acid) BasicAmine->LowPH Buffer Volatile Buffer (10 mM Ammonium Formate) BasicAmine->Buffer Ionization Enhanced ESI+ Ionization (Protonated [M+H]+) LowPH->Ionization PeakShape Reduced Silanol Tailing (Sharp Chromatographic Peaks) Buffer->PeakShape

Fig 1: Impact of mobile phase modifiers on amine ionization and chromatography.

Experimental Protocols

Sample Preparation: A Self-Validating Approach

In HILIC, the sample diluent must closely match the initial mobile phase conditions (high organic) to prevent peak distortion (the "solvent effect"). Aqueous sample diluents cause local disruption of the HILIC water layer, leading to peak splitting or breakthrough.

Step-by-Step Protocol:

  • Quenching: Transfer 10 µL of the crude reaction mixture into 90 µL of cold Acetonitrile (ACN). Causality: This halts the reaction immediately and precipitates bulk inorganic salts that could contaminate the MS source.

  • Dilution: Dilute the quenched sample 1:100 in ACN/Water (95:5, v/v) containing 1 µg/mL of an internal standard (e.g., deuterated piperidine). Causality: High dilution minimizes matrix effects and ensures the sample solvent matches the starting gradient.

  • Filtration: Centrifuge at 14,000 x g for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

G Rxn Crude Reaction Mixture Quench Quench & Crash (Cold ACN) Rxn->Quench Dilute Dilution (95% ACN + IS) Quench->Dilute Filter Centrifuge & PTFE Filter Dilute->Filter Inject HILIC-MS Analysis Filter->Inject

Fig 2: Step-by-step sample preparation workflow for HILIC-MS analysis.

HPLC Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40 °C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Table 1: Mobile Phase Composition and Gradient

Time (min) % Mobile Phase A (10 mM NH₄HCO₂ + 0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN) Curve
0.0 5 95 Initial
1.0 5 95 Isocratic
6.0 40 60 Linear
7.0 40 60 Isocratic Wash
7.1 5 95 Linear Return

| 10.0 | 5 | 95 | Re-equilibration |

Mass Spectrometry (ESI+) Conditions

Detection is performed using a Triple Quadrupole or Q-TOF mass spectrometer in positive electrospray ionization mode.

Table 2: Optimized MS Parameters

MS Parameter Setting Rationale
Capillary Voltage 2.5 kV Optimal for low-molecular-weight polar amines without inducing discharge.
Desolvation Temp 400 °C Ensures complete vaporization of the highly aqueous eluent at the end of the gradient.
Desolvation Gas 800 L/hr Assists in rapid droplet evaporation and ion liberation.

| Cone Voltage | 25 V | Low voltage prevents in-source fragmentation of the fragile hydroxymethyl group. |

Data Presentation & System Validation

The exact mass of the (3-methylpiperidin-4-yl)methanol free base is 129.1154 Da. In ESI+ mode, the primary ion observed will be the protonated molecule [M+H]+ at m/z 130.12.

Table 3: Expected Retention and MS Data for Reaction Components

Compound / Component Molecular Formula Expected m/z [M+H]+ Est. Retention Time (min) Notes
(3-Methylpiperidin-4-yl)methanol C₇H₁₅NO 130.12 4.5 - 5.0 Target Product; expected as a sharp, symmetrical peak.
Piperidine-4-carboxylic acid deriv. C₇H₁₃NO₂ 144.10 5.5 - 6.0 Potential oxidation byproduct; elutes later due to higher polarity.

| Starting Material (e.g., Pyridine deriv.) | C₇H₉NO | 124.08 | 2.0 - 2.5 | Less polar aromatic precursor; elutes earlier in HILIC. |

Self-Validating System Suitability Testing (SST): To ensure the integrity of the data, inject a known standard of (3-methylpiperidin-4-yl)methanol hydrochloride prior to analyzing the reaction samples. The system is validated for the run if:

  • The retention time %RSD for 6 replicate injections is ≤ 1.0%.

  • The peak tailing factor (Tf) is ≤ 1.5 (confirming effective silanol masking by the ammonium formate).

  • Signal-to-noise (S/N) at the Limit of Quantitation (LOQ) is ≥ 10.

Troubleshooting Common Issues

  • Loss of Retention: If the analyte elutes near the void volume (Rt < 1.5 min), verify that the sample diluent contains at least 80% ACN. Aqueous sample diluents cause local disruption of the HILIC water layer.

  • Signal Suppression: Co-eluting chloride ions from the hydrochloride salt can suppress the MS signal. Ensure the gradient is optimized so the analyte elutes away from the solvent front where bulk inorganic salts typically elute.

References

  • Title: Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds Source: PMC (National Institutes of Health) URL: [Link][2]

  • Title: Solvents and Caveats for LC-MS Source: Waters Corporation URL: [Link][3]

  • Title: Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL: [Link][4]

  • Title: Comprehensive investigation of the influence of acidic, basic, and organic mobile phase composition on bioanalytical assay sensitivity in positive ESI mode LC/MS/MS Source: ResearchGate URL: [Link][1]

Sources

Advanced Purification Strategies for (3-Methylpiperidin-4-yl)methanol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction: Physicochemical Profiling & Purification Challenges

(3-Methylpiperidin-4-yl)methanol and its derivatives are highly versatile building blocks in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors and GPCR modulators. However, isolating these compounds in their hydrochloride (HCl) salt form presents significant purification challenges.

The presence of a secondary amine and a primary hydroxyl group renders the free base highly polar, while the hydrochloride salt form exists as a water-soluble ionic species. Direct purification via standard normal-phase silica gel chromatography is often ineffective. The basic piperidine nitrogen interacts irreversibly with the acidic silanol groups on the silica surface, leading to severe peak tailing, poor resolution, and low recovery. Consequently, researchers must employ orthogonal techniques such as Liquid-Liquid Extraction (LLE) via salt metathesis [1], solvent/anti-solvent recrystallization [2], or Hydrophilic Interaction Liquid Chromatography (HILIC) [5].

This application note outlines field-proven, self-validating protocols to achieve >99% purity for (3-methylpiperidin-4-yl)methanol HCl derivatives, emphasizing the mechanistic causality behind each experimental choice.

Strategic Workflow & Decision Matrix

Selecting the appropriate purification method depends entirely on the crude reaction mixture's impurity profile. The decision tree below illustrates the logical progression from crude assessment to final isolation.

Workflow Start Crude (3-methylpiperidin-4-yl)methanol HCl Assess Assess Impurity Profile (LC-MS / ELSD) Start->Assess Is_Salt High Inorganic Salts or Neutral Organics? Assess->Is_Salt Is_Isomer Diastereomers or Close Eluters? Is_Salt->Is_Isomer No LLE Liquid-Liquid Extraction (Free-basing & Re-salting) Is_Salt->LLE Yes Recryst Solvent/Anti-Solvent Recrystallization Is_Isomer->Recryst No HILIC HILIC Purification (Ammonium Acetate/ACN) Is_Isomer->HILIC Yes LLE->Recryst Polishing Final Purified HCl Derivative (>99% Purity) Recryst->Final HILIC->Final

Figure 1: Decision logic for selecting the optimal purification strategy based on impurity profiling.

Quantitative Data: Method Comparison

The table below summarizes the expected outcomes and mechanistic drivers for each purification technique, allowing for rapid method selection.

Purification TechniqueTarget Impurities RemovedTypical RecoveryMechanistic Causality / Key ParametersRecommended Solvents / Modifiers
Liquid-Liquid Extraction (LLE) Inorganic salts, highly polar aqueous byproducts.85 - 95%pH-driven partitioning: Deprotonation (pH >10) shifts the molecule to an organic-soluble free base [1].Aq. Na₂CO₃ / Dichloromethane (DCM) or Ethyl Acetate [4].
Recrystallization Non-polar organics, trace reagents.70 - 85%Differential solubility: The ionic salt is soluble in protic solvents but insoluble in non-polar anti-solvents [2].Good: Ethanol or Methanol.Anti: Diethyl ether or Hexane [3].
HILIC Diastereomers, structurally similar polar byproducts.60 - 80%Aqueous partitioning: Analytes partition into a water-enriched layer on a polar stationary phase [5].Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate (pH 5.8).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) & Salt Metathesis

When the crude mixture is heavily contaminated with inorganic salts or neutral organic byproducts, a free-basing approach is required. Because the protonated piperidine nitrogen makes the compound highly water-soluble, acidic workups trap the product in the aqueous phase [1].

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of the crude HCl salt in 50 mL of deionized water.

  • Basification (Causality): Slowly add saturated aqueous sodium carbonate (Na₂CO₃) or 1M NaOH until the pH reaches 10–11. Why? This deprotonates the piperidinium ion, converting it into a neutral free base, which drastically reduces its aqueous solubility and increases its affinity for organic solvents.

  • Extraction: Extract the aqueous layer with 3 × 50 mL of dichloromethane (DCM) or ethyl acetate [4].

  • Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Re-salting (Causality): Cool the organic filtrate to 0 °C in an ice bath. Dropwise add 1.2 equivalents of HCl-saturated ethanol [3]. Why? Re-protonating the secondary amine regenerates the highly polar HCl salt. Because the salt is insoluble in the less polar organic solvent mixture, it selectively precipitates, leaving neutral organic impurities in the mother liquor.

  • Isolation: Filter the resulting white precipitate under vacuum and wash with cold diethyl ether.

LLE_Mechanism A Aqueous Phase Protonated Piperidine (Water Soluble) B Add Na2CO3 pH > 10 A->B C Organic Phase Free Base Piperidine (DCM Soluble) B->C D Add HCl in EtOH at 0 °C C->D E Precipitate Pure HCl Salt D->E

Figure 2: Chemical state transitions during Liquid-Liquid Extraction and Salt Metathesis.

Protocol 2: Solvent/Anti-Solvent Recrystallization

For polishing the isolated salt to >99% purity, solvent/anti-solvent recrystallization is the industry standard [2].

Step-by-Step Methodology:

  • Dissolution: Transfer the crude HCl salt to a round-bottom flask. Add a minimum volume of boiling ethanol (approx. 3–5 mL/g) until the solid is completely dissolved.

  • Anti-Solvent Addition (Causality): Remove the flask from the heat source. Slowly add diethyl ether dropwise while swirling until the solution becomes slightly turbid [3]. Why? Diethyl ether acts as an anti-solvent. It lowers the overall dielectric constant of the solvent system, rapidly decreasing the solubility of the ionic HCl salt while keeping non-polar organic impurities solvated.

  • Crystallization: Allow the flask to cool to room temperature undisturbed to promote the formation of a pure crystal lattice. Transfer to a 4 °C refrigerator for 4 hours to maximize yield.

  • Validation: Filter the crystals. To self-validate the protocol, analyze both the mother liquor and the dissolved crystals via LC-MS to confirm that impurities were successfully excluded from the crystal lattice.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

If the crude mixture contains diastereomers (e.g., cis vs. trans isomers of the 3-methyl and 4-methanol groups) or closely related polar byproducts, standard recrystallization will fail. Reversed-phase liquid chromatography (RPLC) also struggles to retain such highly polar small molecules. HILIC overcomes this by utilizing a polar stationary phase and a highly organic mobile phase [5].

Step-by-Step Methodology:

  • Column Selection: Utilize a Zwitterionic (ZIC-HILIC) or Amide-bonded silica column (e.g., 150 × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Deionized Water, adjusted to pH 5.8.

    • Solvent B: LC-MS Grade Acetonitrile (ACN).

  • Gradient Elution (Causality): Start the gradient at 90% B, hold for 2 minutes, then linearly decrease to 60% B over 15 minutes. Why? In HILIC, water is the strong eluting solvent. Starting with a high concentration of ACN promotes the partitioning of the polar piperidine derivative into the water-enriched hydration layer on the stationary phase. Gradually increasing the aqueous ratio elutes the compounds based on their hydrophilicity and hydrogen-bonding capacity.

  • Detection: Because the (3-methylpiperidin-4-yl)methanol ring lacks a strong UV chromophore, utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) coupled with mass spectrometry (MS) for accurate peak tracking.

Conclusion

The purification of (3-methylpiperidin-4-yl)methanol hydrochloride requires a deep understanding of its ionization state and polarity. By leveraging pH-driven solubility shifts (LLE), dielectric constant manipulation (Recrystallization), and aqueous partitioning mechanisms (HILIC), researchers can establish a robust, self-validating purification pipeline that guarantees high-purity pharmaceutical intermediates.

References

  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride PrepChem[Link]

  • CN103435538A - (R)
  • Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations ResearchGate (Current Analytical Chemistry)[Link]

Application Notes & Protocols: Evaluating (3-methylpiperidin-4-yl)methanol hydrochloride in the Antifungal Drug Discovery Cascade

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug development.[1][2][3] This document provides a comprehensive framework for the systematic evaluation of (3-methylpiperidin-4-yl)methanol hydrochloride as a potential antifungal lead compound. While direct antifungal activity for this specific molecule is not yet established in public literature, its piperidine core is a feature in some bioactive compounds, including analogs of mefloquine which have demonstrated potent antifungal properties.[4][5] These application notes are designed for researchers in mycology and drug discovery, offering a structured, field-proven pipeline from initial screening to preliminary mechanism of action studies. We will detail robust, self-validating protocols that not only generate high-quality data but also provide the causal reasoning behind each experimental step, empowering researchers to make informed decisions in the antifungal discovery cascade.

Introduction: The Rationale for Screening Novel Piperidine Scaffolds

The current arsenal of antifungal agents is limited to a few major classes, primarily azoles, polyenes, echinocandins, and pyrimidine analogs.[6][7][8] Each class is associated with limitations, including significant host toxicity, drug-drug interactions, and the emergence of resistance.[1][9] The fungal cell, being eukaryotic, presents a formidable challenge for selective toxicity, as many of its essential pathways are conserved in humans.[1][10] This underscores the urgent need for new chemical entities with novel mechanisms of action.

The piperidine ring is a privileged scaffold in medicinal chemistry. Its presence in various approved drugs highlights its favorable pharmacokinetic properties. Notably, recent studies on mefloquine analogs, which feature a (piperidin-2-yl)methanol moiety, have revealed potent activity against clinically significant fungi like Cryptococcus neoformans and Candida albicans.[4][5] This suggests that the piperidinyl-methanol framework may be a valuable starting point for antifungal drug discovery. (3-methylpiperidin-4-yl)methanol hydrochloride represents a simple, synthetically accessible molecule within this class, making it an ideal candidate for an initial screening campaign.

This guide outlines a multi-stage workflow to rigorously assess its potential.

Stage 1: Primary Screening - In Vitro Antifungal Susceptibility

The foundational step in evaluating any new compound is to determine its intrinsic activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11][12] We will utilize the broth microdilution method, a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][11]

Protocol 1: Broth Microdilution MIC Assay

Objective: To determine the MIC of (3-methylpiperidin-4-yl)methanol hydrochloride against a panel of fungal isolates.

Rationale: This method provides a quantitative measure of the compound's potency and allows for high-throughput screening against multiple strains simultaneously. The use of standardized media and inoculum preparation ensures reproducibility.[2][11]

Materials:

  • (3-methylpiperidin-4-yl)methanol hydrochloride (Test Compound)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans, Aspergillus fumigatus)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Create serial 2-fold dilutions in RPMI-1640 medium to achieve a concentration range of 256 µg/mL to 0.5 µg/mL in the final assay wells.

  • Inoculum Preparation:

    • Subculture fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure viability and purity.[11]

    • Harvest fresh colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[11]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

  • Plate Setup:

    • Add 100 µL of the appropriate compound dilution to each well of a 96-well plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (e.g., Fluconazole) and a negative (growth) control (inoculum with no compound).

    • Include a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours. Incubation time may vary depending on the fungal species.[12]

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles, a significant reduction (≥50%) in growth compared to the control is often used as the endpoint.

Data Presentation: MIC Values
Fungal SpeciesStrain ID(3-methylpiperidin-4-yl)methanol HCl MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Cryptococcus neoformansH99
Aspergillus fumigatusATCC 204305

Stage 2: Selectivity Profiling - In Vitro Cytotoxicity

A critical hurdle in antifungal development is achieving selective toxicity against the fungal pathogen without harming the host.[10][13] Therefore, it is essential to evaluate the compound's toxicity against mammalian cells early in the discovery process. The selectivity index (SI), calculated as the ratio of host cell toxicity to fungal cell activity, is a key parameter for prioritizing compounds.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT/MTS)

Objective: To determine the concentration of the test compound that inhibits 50% of mammalian cell growth (IC₅₀).

Rationale: The MTT or MTS assay is a colorimetric method that measures cellular metabolic activity, which correlates with cell viability. It is a rapid and reliable method for assessing the cytotoxic potential of a compound.[10]

Materials:

  • Human cell line (e.g., HepG2 - liver, HEK293 - kidney)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • 96-well tissue culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen mammalian cell line at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment:

    • Add the MTT or MTS reagent to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Cytotoxicity and Selectivity Index
Cell LineIC₅₀ (µg/mL)Target Fungus MIC (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
HepG2C. albicans MIC
HEK293C. albicans MIC

A higher SI value is desirable, indicating greater selectivity for the fungal target over host cells.

Stage 3: Elucidating the Antifungal Effect

Once a compound demonstrates promising potency and selectivity, the next step is to determine whether its effect is fungistatic (inhibits growth) or fungicidal (kills the fungus). This is a crucial distinction for clinical applications, where a fungicidal effect is often preferred for treating infections in immunocompromised patients.[14]

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial fungal inoculum.

Rationale: This protocol directly assesses the killing activity of the compound by sub-culturing cells from MIC assay wells that showed no visible growth.

Procedure:

  • Following the MIC determination (Protocol 1), take a 10-100 µL aliquot from each well that showed complete growth inhibition.

  • Spread the aliquot onto a sterile, drug-free SDA plate.

  • Incubate the plates at 35°C for 48 hours or until growth is visible in control spots.

  • The MFC is the lowest concentration of the compound from which no colonies (or only a few, corresponding to ≥99.9% killing) grow on the subculture plate.[15]

Protocol 4: Time-Kill Kinetic Assay

Objective: To assess the rate at which the test compound kills a fungal population over time.

Rationale: This dynamic assay provides more detailed information than the static MFC endpoint, revealing how quickly the fungicidal effect occurs.

Procedure:

  • Prepare a fungal suspension in RPMI-1640 medium as described in Protocol 1.

  • Add the test compound at various concentrations (e.g., 1x, 2x, 4x the MIC). Include a no-drug growth control.

  • Incubate the cultures at 35°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each culture.

  • Perform serial dilutions of the aliquot and plate onto SDA plates to determine the number of viable CFU/mL.

  • Plot the log₁₀ CFU/mL against time for each concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Stage 4: Preliminary Mechanism of Action (MoA) Investigation

Identifying the cellular target of a novel antifungal is a critical step in its development.[13] It can help predict potential resistance mechanisms and guide medicinal chemistry efforts. The fungal cell offers several validated targets, primarily the cell wall and the cell membrane.[13][16]

Workflow for MoA Investigation

The following diagram illustrates a logical workflow for initial MoA studies.

MoA_Workflow cluster_0 Start: Active Compound (MIC < 16 µg/mL, SI > 10) cluster_1 Cell Integrity Assays cluster_2 Membrane Permeability Assays cluster_3 Biosynthesis Pathway Analysis start Potent & Selective Hit Compound sorbitol Sorbitol Protection Assay (Cell Wall Target) start->sorbitol Test in presence of 1.2M Sorbitol ergosterol Ergosterol Binding Assay (Membrane Target) sorbitol->ergosterol If MIC is restored leakage Cellular Leakage Assay (e.g., SYTOX Green) sorbitol->leakage If MIC is unchanged end_wall Conclusion: Potential Cell Wall Inhibitor sorbitol->end_wall Hypothesis Confirmed ergosterol->leakage If MIC is unchanged erg_quant Ergosterol Quantification (Inhibition of Synthesis) ergosterol->erg_quant If MIC is restored end_membrane Conclusion: Potential Membrane Disruptor ergosterol->end_membrane Hypothesis Confirmed leakage->end_membrane If leakage is observed end_synthesis Conclusion: Potential Ergosterol Synthesis Inhibitor erg_quant->end_synthesis If ergosterol is reduced

Caption: Workflow for initial Mechanism of Action studies.

Protocol 5: Sorbitol Protection Assay

Objective: To determine if the compound targets the fungal cell wall.

Rationale: The fungal cell wall is essential for osmotic stability. If a compound inhibits cell wall synthesis, its antifungal effect can be reversed in the presence of an osmotic protectant like sorbitol. This is a classic assay used to identify agents like echinocandins.[13]

Procedure:

  • Perform the broth microdilution MIC assay (Protocol 1) in two sets of 96-well plates.

  • In the first set, use standard RPMI-1640 medium.

  • In the second set, use RPMI-1640 medium supplemented with 1.2 M sorbitol.

  • Compare the MIC values obtained in both conditions. A significant increase (e.g., ≥4-fold) in the MIC in the presence of sorbitol suggests the compound may target the cell wall.

Protocol 6: Ergosterol Binding Assay

Objective: To determine if the compound's activity is dependent on binding to ergosterol in the fungal membrane.

Rationale: Polyenes like Amphotericin B act by binding directly to ergosterol, forming pores in the membrane.[16] This interaction can be antagonized by adding exogenous ergosterol to the medium.

Procedure:

  • Perform the broth microdilution MIC assay (Protocol 1).

  • Run a parallel assay where the RPMI-1640 medium is supplemented with exogenous ergosterol (e.g., 50-100 µg/mL).

  • A significant increase in the MIC in the presence of ergosterol suggests the compound may bind to this sterol.

Stage 5: Structure-Activity Relationship (SAR) Exploration

Should (3-methylpiperidin-4-yl)methanol hydrochloride demonstrate promising activity, the next logical step is to synthesize and test analogs to understand the structure-activity relationship (SAR). This iterative process is fundamental to medicinal chemistry and aims to optimize the lead compound for potency, selectivity, and drug-like properties.

SAR_Cycle synthesis Synthesize Analogs (e.g., modify methyl group, change stereochemistry) screening Screen Analogs (MIC & Cytotoxicity) synthesis->screening analysis Analyze Data (Identify key functional groups) screening->analysis design Design New Analogs (Hypothesize improvements) analysis->design design->synthesis Iterative Optimization

Caption: The iterative cycle of Structure-Activity Relationship studies.

Key Modifications to Explore:

  • Stereochemistry: Synthesize and test individual stereoisomers, as biological activity is often stereospecific.[4]

  • Methyl Group Position: Relocate the methyl group on the piperidine ring to probe steric and electronic effects.

  • Hydroxymethyl Group: Modify the alcohol to an ether, ester, or amine to evaluate the importance of the hydrogen-bonding capacity.

  • Piperidine Nitrogen: Introduce substituents on the nitrogen to modulate basicity and lipophilicity.

Conclusion and Future Directions

This document provides a validated roadmap for the initial evaluation of (3-methylpiperidin-4-yl)methanol hydrochloride in an antifungal drug discovery program. By following this structured approach, researchers can efficiently generate high-quality, reproducible data to determine the compound's potential. A positive outcome—characterized by potent MIC values against a broad spectrum of fungi, a high selectivity index, and a fungicidal mode of action—would strongly justify advancing the compound or its optimized analogs into more complex studies, including in vivo efficacy models and further MoA elucidation. This systematic process is essential for de-risking the drug discovery pipeline and identifying promising new candidates to combat the growing threat of fungal disease.[10]

References

  • The antifungal pipeline: a reality check. Nature Reviews Microbiology. [Link]

  • Five Things To Know About The Antifungal Drug Pipeline. IDStewardship. [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. [Link]

  • How can We Bolster the Antifungal Drug Discovery Pipeline?. Taylor & Francis Online. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. [Link]

  • Mechanisms of action in antifungal drugs. Research Starters. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]

  • Mechanisms of action of antifungal drugs. ResearchGate. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Applied and Environmental Microbiology. [Link]

  • Antifungal pipeline. World Journal of Clinical Cases. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. [Link]

  • Antifungal agents in clinical and preclinical development: overview and analysis. World Health Organization. [Link]

  • Antifungal Drug Toxicology & Safety Assessment Services. Creative Biolabs. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. ASM Journals. [Link]

  • Mechanisms of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro and In Vivo Assessment of FK506 Analogs as Novel Antifungal Drug Candidates. Antimicrobial Agents and Chemotherapy. [Link]

  • Cytotoxicity analysis of antifungal agents in combination on human leucocyte cells. ResearchGate. [Link]

  • Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. PubMed. [Link]

  • Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. SciELO. [Link]

  • In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. MDPI. [Link]

Sources

Application Notes and Protocols for the Development of CNS-Active Agents from (3-methylpiperidin-4-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in the design of therapeutics targeting the Central Nervous System (CNS).[1] Its prevalence in a wide range of clinically approved drugs stems from its ability to confer favorable pharmacokinetic properties, such as metabolic stability and improved solubility.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing (3-methylpiperidin-4-yl)methanol hydrochloride as a versatile starting material for the discovery and preclinical development of novel CNS-active agents. We present a structured workflow encompassing lead generation through chemical synthesis, a tiered screening cascade including in silico prediction, in vitro permeability and neuroprotection assays, and primary in vivo behavioral assessments. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for the (3-methylpiperidin-4-yl)methanol Scaffold

The development of drugs for CNS disorders is a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB).[2][3] Successful CNS drugs typically possess a specific range of physicochemical properties, including controlled molecular weight, lipophilicity, and hydrogen bonding potential, to facilitate their passage into the brain.[2][4][5] The (3-methylpiperidin-4-yl)methanol scaffold represents an attractive starting point for CNS drug discovery for several key reasons:

  • Privileged Structure: The piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a variety of CNS targets.[1][6][7]

  • 3D Complexity: The sp3-rich nature of the piperidine ring provides three-dimensional diversity, which is increasingly recognized as crucial for target selectivity and avoiding off-target effects.

  • Tunable Properties: The scaffold possesses multiple points for chemical modification—the secondary amine, the hydroxyl group, and potentially the methyl group—allowing for the fine-tuning of physicochemical properties to optimize for BBB penetration and target engagement.

  • Lead-like Characteristics: The starting molecule has a low molecular weight and falls within the property space desirable for developing lead compounds for CNS targets.[4]

This guide will walk through a logical, multi-stage process for advancing derivatives of this scaffold from initial synthesis to preliminary in vivo characterization.

Workflow for CNS-Active Agent Development

The development process is structured as a multi-step workflow, designed to efficiently identify and characterize promising drug candidates. Each step provides critical data to inform go/no-go decisions for the next stage.

G Synthesis Chemical Synthesis of Analog Library InSilico In Silico BBB Prediction & ADME Profiling Synthesis->InSilico PAMPA PAMPA-BBB Permeability Assay InSilico->PAMPA Select Top Candidates Neuroprotection SH-SY5Y Neuroprotection Assay PAMPA->Neuroprotection Irwin Irwin Test (General Phenotyping) Neuroprotection->Irwin Select Active & Permeable Hits Rotarod Rotarod Test (Motor Coordination) Irwin->Rotarod OpenField Open Field Test (Locomotion & Anxiety) Irwin->OpenField

Caption: High-level workflow for CNS drug discovery.

Phase 1: Library Synthesis and In Silico Screening

The initial phase focuses on creating a chemically diverse library of compounds derived from the starting scaffold and using computational tools to prioritize them for synthesis and testing.

Protocol: Synthesis of a Focused Compound Library

The following protocols describe general methods for derivatizing the (3-methylpiperidin-4-yl)methanol core. These reactions provide a toolkit to modulate the scaffold's properties.

A. N-Alkylation/Arylation of the Piperidine Nitrogen

This modification is crucial for modulating basicity (pKa) and lipophilicity, both of which significantly impact BBB penetration and target interaction.

  • Protocol 1: Reductive Amination for N-Alkylation

    • To a solution of (3-methylpiperidin-4-yl)methanol hydrochloride (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol), add a mild acid catalyst like acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. This reagent is preferred as it is mild and does not reduce the starting aldehyde/ketone.[8]

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Protocol 2: Buchwald-Hartwig Amination for N-Arylation This method is suitable for coupling aryl or heteroaryl halides, which can be challenging with other methods, especially for electron-rich systems.[9]

    • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine (3-methylpiperidin-4-yl)methanol (1.0 eq, free base), the aryl/heteroaryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq).

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product via column chromatography.

B. Modification of the Hydroxyl Group

Derivatizing the primary alcohol allows for the introduction of various functional groups, altering hydrogen bonding capacity and creating potential new interaction points with biological targets.

  • Protocol 3: Williamson Ether Synthesis for O-Alkylation

    • To a solution of an N-protected (e.g., with a Boc group) (3-methylpiperidin-4-yl)methanol (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) at 0 °C.

    • Stir for 30 minutes at 0 °C to form the alkoxide.

    • Add the desired alkyl halide (e.g., benzyl bromide or ethyl iodide) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by adding water.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography. The N-protecting group can be removed under appropriate conditions (e.g., TFA or HCl for Boc) if desired.

  • Protocol 4: Esterification

    • To a solution of N-protected (3-methylpiperidin-4-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add a base like triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Add the desired acyl chloride or anhydride (1.2 eq) dropwise.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting ester by chromatography.

Protocol: In Silico Screening for CNS-like Properties

Before committing to extensive in vitro testing, computational models can be used to predict the likelihood of a compound crossing the BBB. This allows for early-stage filtering of compounds with unfavorable properties.

  • Calculate Key Physicochemical Properties: For each synthesized analog, calculate the following descriptors using standard cheminformatics software (e.g., ChemDraw, MarvinSketch, or RDKit):

    • Molecular Weight (MW)

    • Calculated LogP (cLogP)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors (HBD)

    • Number of Hydrogen Bond Acceptors (HBA)

    • Number of Rotatable Bonds

    • pKa of the most basic center

  • Apply CNS MPO (Multi-Parameter Optimization) Scoring: Utilize a scoring function that combines these properties to provide a single, holistic score of CNS-likeness. A widely used example is the CNS MPO score.[10][11]

Table 1: Physicochemical Property Guidelines for CNS Drugs and Hypothetical In Silico Data for Synthesized Analogs

ParameterDesirable Range for CNS Drugs[2][4][5]Starting MaterialAnalog A (N-benzyl)Analog B (O-benzoyl)Analog C (N-pyridyl)
MW ( g/mol ) < 450165.7219.3311.4206.3
cLogP 1 - 41.23.13.82.5
TPSA (Ų) < 9032.332.358.645.1
HBD ≤ 22111
HBA ≤ 42233
pKa 7.5 - 10.5~10.2~9.5~9.8~7.8
In Silico BBB Prediction High ProbabilityModerateHighModerateHigh

Note: Data for analogs are hypothetical and for illustrative purposes. Compounds with a high in silico probability of BBB penetration should be prioritized for the next phase of testing.

Phase 2: In Vitro Characterization

This phase involves experimental validation of the in silico predictions and assessment of the primary biological activity of the prioritized compounds.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.[12][13]

  • Preparation of the PAMPA "Sandwich":

    • The assay uses a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Carefully coat the filter membrane of each well in the donor plate with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[14]

  • Compound Preparation:

    • Prepare stock solutions of test compounds in DMSO (e.g., 10 mM).

    • Dilute the stock solutions into a phosphate-buffered saline (PBS, pH 7.4) to a final concentration of ~50 µM. The final DMSO concentration should be low (e.g., <0.5%).

  • Assay Procedure:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 150 µL of the test compound solution to each well of the donor plate.[15]

    • Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature for 4-5 hours in a humidified chamber to prevent evaporation.[12]

  • Quantification and Data Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Table 2: Representative PAMPA-BBB Permeability Data

CompoundPapp (x 10⁻⁶ cm/s)Predicted CNS Permeability
Propranolol (High Perm.) > 10.0High
Atenolol (Low Perm.) < 1.0Low
Analog A 12.5High
Analog B 3.8Moderate
Analog C 8.9High

Note: Data are hypothetical. Compounds with Papp > 4.0 x 10⁻⁶ cm/s are generally considered to have good potential for BBB penetration.

Protocol: SH-SY5Y Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative processes and evaluating the neuroprotective potential of compounds.[16][17][18]

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed cells into 96-well plates at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[19]

  • Neurotoxicity Induction and Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10 µM) for 2-4 hours.

    • Induce neurotoxicity by adding a stressor. A common choice is hydrogen peroxide (H₂O₂) at a final concentration of 100 µM to induce oxidative stress.[16]

    • Include control wells: untreated cells (100% viability) and cells treated only with the neurotoxin (0% protection).

    • Incubate the plates for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19] Living cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percentage of neuroprotection versus compound concentration to determine the EC₅₀ (the concentration at which 50% of the neurotoxic effect is reversed).

Phase 3: In Vivo Preliminary Assessment

Compounds that demonstrate both good BBB permeability and significant in vitro activity are advanced to preliminary in vivo studies in rodents to assess their general CNS effects, safety, and impact on motor function.

G cluster_0 Primary Screen cluster_1 Secondary Screen Irwin Irwin Test Obs Observe for: - Sedation - Excitation - Autonomic Effects - Neurological Reflexes Irwin->Obs Rotarod Rotarod Test Irwin->Rotarod Identify Motor Deficits OpenField Open Field Test Irwin->OpenField Characterize Activity Profile Motor Assess: - Motor Coordination - Balance Rotarod->Motor Explore Assess: - Locomotor Activity - Anxiety-like Behavior OpenField->Explore

Caption: Tiered in vivo screening approach.

Protocol: Irwin Test

The Irwin test is a systematic observational method to assess the broad effects of a novel compound on behavior and physiological function in rodents.[20][21][22][23] It serves as an excellent primary screen to identify potential therapeutic actions and liabilities.

  • Animal Acclimation and Dosing:

    • Use adult male mice (e.g., C57BL/6 strain). Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.

    • Administer the test compound via a relevant route (e.g., intraperitoneal (IP) or oral gavage (PO)) at a range of doses. Include a vehicle control group. Typically, 3-5 animals are used per dose group.[20]

  • Observational Assessment:

    • A trained observer, blind to the treatment groups, systematically scores a battery of parameters at set time points (e.g., 15, 30, 60, and 120 minutes post-dose).[20][22]

    • Parameters are grouped into three main categories:

      • Behavioral: Alertness, grooming, hyperactivity, hypoactivity, passivity.

      • Neurological: Body position, gait, reflexes (e.g., righting reflex, pinna reflex), muscle tone, tremor, convulsions.

      • Autonomic: Piloerection, salivation, pupil size, respiration rate.

  • Scoring:

    • Each parameter is scored based on its presence/absence or on a scale (e.g., 0 for normal, with positive or negative scores indicating an increase or decrease in the observed sign).[22]

Protocol: Rotarod Test

This test is a standard method for assessing motor coordination, balance, and motor learning.[24][25][26][27] It is particularly sensitive to deficits induced by CNS-active drugs.

  • Apparatus and Acclimation:

    • Use a commercially available rotarod apparatus with a textured rod to provide grip.

    • Acclimate mice to the testing room for at least 30 minutes.

  • Training/Testing Procedure:

    • Some protocols include a training session where mice are placed on the rod at a low, constant speed (e.g., 4 RPM) for 60 seconds.[27]

    • For the test trial, place the mouse on the rod and begin an accelerating protocol (e.g., from 4 to 40 RPM over 300 seconds).[25][27]

    • Record the latency to fall from the rod. The trial ends when the mouse falls or grips the rod and makes one full passive rotation.

    • Conduct 3 trials with an inter-trial interval of at least 15 minutes.[24][25]

  • Data Analysis:

    • The primary endpoint is the average latency to fall across the trials. A significant decrease in latency compared to the vehicle group indicates impaired motor coordination.

Protocol: Open Field Test

This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[28][29][30][31][32]

  • Apparatus and Environment:

    • The apparatus is a square arena (e.g., 40x40 cm) with high walls to prevent escape. The area is typically divided into a central zone and a peripheral zone by software.

    • Conduct the test under controlled, dim lighting conditions.

  • Procedure:

    • Gently place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).[31][32]

    • A video camera mounted above the arena records the session for automated analysis.

    • Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

  • Data Analysis:

    • Use video tracking software to quantify several parameters:

      • Total Distance Traveled: A measure of overall locomotor activity.

      • Time Spent in Center vs. Periphery: Rodents naturally avoid the open center (thigmotaxis). Anxiolytic compounds may increase the time spent in the center.[31]

      • Rearing Frequency: A measure of exploratory behavior.

Data Integration and Structure-Activity Relationship (SAR)

The final step in this initial discovery phase is to integrate all the data to build a structure-activity relationship (SAR). This involves correlating changes in the chemical structure of the analogs with changes in their biological and pharmacokinetic properties.

Table 3: Integrated SAR Data for a Hypothetical Series of Analogs

Compound IDN1-SubstituentO-SubstituentPAMPA Papp (10⁻⁶ cm/s)Neuroprotection EC₅₀ (µM)Rotarod Effect (Latency vs. Vehicle)Open Field Effect (Distance vs. Vehicle)
Parent HH1.5> 50No ChangeNo Change
Analog A BenzylH12.55.2No ChangeIncreased
Analog D 4-F-BenzylH13.12.8No ChangeIncreased
Analog E Pyridin-2-ylH8.915.7No ChangeNo Change
Analog F BenzylBenzoyl3.822.1DecreasedDecreased

Note: Data are hypothetical and for illustrative purposes.

  • N-benzylation (Analog A) significantly improves BBB permeability and confers neuroprotective activity with a potential stimulatory effect.

  • Adding an electron-withdrawing group to the benzyl ring (Analog D) enhances potency without negatively impacting permeability.

  • Replacing the benzyl with a heteroaromatic ring (Analog E) maintains good permeability but reduces potency.

  • Esterification of the hydroxyl group (Analog F) is detrimental, reducing permeability and introducing motor impairment (sedation), suggesting a free hydroxyl may be important for the desired profile.

These insights guide the design of the next generation of compounds, focusing on optimizing the N-substituent while retaining the primary alcohol, thereby advancing the hit-to-lead process.

Conclusion

The (3-methylpiperidin-4-yl)methanol hydrochloride scaffold is a promising and versatile starting point for the development of novel CNS-active agents. By employing a systematic and integrated workflow that combines rational chemical synthesis, predictive in silico modeling, robust in vitro screening, and informative primary in vivo assessments, research teams can efficiently navigate the early stages of the drug discovery pipeline. The protocols and strategies outlined in this guide provide a foundational framework for identifying and optimizing lead compounds with the potential to address the significant unmet medical needs in the field of neurological and psychiatric disorders.

References

  • Columbus Instruments. (n.d.). Rotarod.
  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS.
  • Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), e2609.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553.
  • Pye, C. R., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. International Journal of Molecular Sciences, 27(3), 1234.
  • Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 3(1), 50–68.
  • Do, T. Q., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood-Brain Barrier. International Journal of Molecular Sciences, 27(3), 1234.
  • Tye, K. M., et al. (2013). Amygdala circuitry mediating reversible and bidirectional control of anxiety.
  • Van der Mey, M., et al. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Molecules, 26(11), 3163.
  • Harvard Apparatus. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. SciSpace.
  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-53.
  • Gupta, A., et al. (2024).
  • Measuring Behavior. (n.d.).
  • Melior Discovery. (n.d.).
  • Garg, A., & Verma, A. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model.
  • Pharmacology Discovery Services. (n.d.).
  • Vivotecnia. (n.d.). Irwin Test.
  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry.
  • ResearchGate. (2023). The Irwin Test and Functional Observational Battery (FOB) for Assessing the Effects of Compounds on Behavior, Physiology, and Safety Pharmacology in Rodents.
  • BenchChem. (2025). Application Notes and Protocols: Neuroprotection Assay of Qianhucoumarin C in SH-SY5Y Cells.
  • Anilocus. (2025). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99–103.
  • Enamine. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode).
  • DB-ALM. (2019). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line.
  • Lee, H., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(11), 2119–2130.
  • BenchChem. (2025). Application Notes and Protocols for the SH-SY5Y Cell Line.
  • Kráľová, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 300, 117890.
  • Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18048–18069.
  • ChemicalBook. (n.d.). N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis.
  • Maze Engineers. (n.d.). Open Field Test.
  • Dow, M., et al. (2022). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv.
  • Tye, K. M., et al. (2023). Open Field Test. protocols.io.
  • Zotova, A. V., et al. (2023).
  • D'Souza, P., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers in Pharmacology, 14, 1167891.
  • Słoczyńska, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Transpharm
  • Chen, C., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1733–1737.
  • Technology Networks. (n.d.).
  • AcceGen. (2021).
  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Millipore. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • ResearchGate. (2015).
  • Mandic, Z. (2013). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 118–127.
  • Um, I. H., & Bae, A. R. (2007). Aminolysis of Y-substituted phenyl N-phenyl carbamates. Bulletin of the Korean Chemical Society, 28(10), 1729–1732.

Sources

Application Note & Protocol Guide: A Robust and Scalable Synthesis of (3-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(3-Methylpiperidin-4-yl)methanol is a valuable substituted piperidine building block crucial in the synthesis of various active pharmaceutical ingredients (APIs). The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to confer desirable pharmacokinetic properties to drug candidates.[1][2] This guide provides a detailed, in-depth technical protocol for the multi-kilogram scale-up synthesis of (3-methylpiperidin-4-yl)methanol hydrochloride. The chosen synthetic route emphasizes process robustness, safety, economic viability, and high purity of the final product. We will explore the critical process parameters, in-process controls (IPCs), and purification strategies necessary for successful and reproducible large-scale manufacturing.

Introduction: Strategic Importance and Synthesis Challenges

The 3-methyl-4-(hydroxymethyl)piperidine moiety is a key structural element in a range of therapeutic agents. Its specific stereochemistry and functional groups allow for precise interactions with biological targets. While numerous methods exist for constructing piperidine rings, not all are amenable to large-scale production due to factors like cost of starting materials, use of hazardous reagents, or complex purification procedures.[3][4]

The primary challenges in scaling up the synthesis of this molecule include:

  • Stereocontrol: The target molecule contains two chiral centers (C3 and C4), leading to the potential for diastereomeric mixtures (cis and trans). Controlling or separating these isomers is critical for pharmaceutical applications.

  • Harsh Reaction Conditions: The core transformation often involves the hydrogenation of a stable aromatic pyridine ring, which can require high pressures and temperatures, posing significant engineering and safety challenges.[5]

  • Purification: Isolating the final hydrochloride salt with high purity requires a well-designed crystallization process to effectively remove process-related impurities and any unwanted diastereomers.

This guide details a process that proceeds via the catalytic hydrogenation of a readily available pyridine precursor, a strategy well-suited for industrial-scale production.

Retrosynthetic Analysis and Process Workflow

The most efficient and scalable approach begins with a commercially available, substituted pyridine. Our strategy hinges on the catalytic hydrogenation of (3-methylpyridin-4-yl)methanol, which itself is derived from 3-methyl-4-pyridinecarbonitrile. This route avoids complex cyclization steps and utilizes robust, well-understood chemical transformations.

G Final_Product (3-Methylpiperidin-4-yl)methanol HCl Free_Base (3-Methylpiperidin-4-yl)methanol (Diastereomeric Mixture) Final_Product->Free_Base  Salt Formation & Crystallization (HCl) Pyridine_Alcohol (3-Methylpyridin-4-yl)methanol Free_Base->Pyridine_Alcohol  Catalytic Hydrogenation (Ring Saturation) Pyridine_Nitrile 3-Methyl-4-pyridinecarbonitrile Pyridine_Alcohol->Pyridine_Nitrile  Nitrile Reduction & Hydrolysis Starting_Material 3-Methylpyridine (Commercial Starting Material) Pyridine_Nitrile->Starting_Material  Functionalization (e.g., Cyanation)

Caption: Overall synthetic workflow for (3-methylpiperidin-4-yl)methanol hydrochloride.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a controlled environment (e.g., a certified fume hood or a designated process bay) by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. High-pressure hydrogenation must be performed in a properly rated and maintained autoclave behind a blast shield.

Step 1: Synthesis of (3-Methylpyridin-4-yl)methanol

This transformation is a critical step that converts the nitrile group into the required hydroxymethyl functionality. While direct reduction is possible, a common industrial method involves hydrolysis to the amide or carboxylic acid followed by reduction. For this guide, we will focus on a robust procedure involving the hydrogenation of the corresponding nitrile. The chemoselective hydrogenation of a nitrile group in the presence of a pyridine ring can be tuned by the choice of catalyst and additives.[6]

Protocol:

  • Reactor Setup: To a 50 L jacketed glass reactor, charge 3-methyl-4-pyridinecarbonitrile (2.0 kg, 16.93 mol) and pharma-grade methanol (20 L).[7]

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (Pd/C) catalyst (200 g, 10% w/w).

  • Acidification: Slowly add concentrated sulfuric acid (0.93 L, 17.77 mol) while maintaining the internal temperature below 30°C. The formation of a salt with the amine product can prevent side reactions.[6]

  • Hydrogenation: Seal the reactor, purge three times with nitrogen, and then three times with hydrogen. Pressurize the reactor to 6 bar with hydrogen.

  • Reaction: Heat the reaction mixture to 50°C and stir vigorously. Monitor hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • In-Process Control (IPC): Monitor reaction completion by HPLC. The starting material should be <1.0% of the total peak area.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with methanol (2 x 2 L).

  • Isolation: Concentrate the combined filtrate under reduced pressure. The resulting intermediate, often as a sulfate salt, can be carried forward or neutralized and extracted. For simplicity in the next step, we proceed with the neutralized free base. Dilute the residue with water (10 L) and adjust the pH to >10 with 50% aqueous sodium hydroxide. Extract the product with dichloromethane (3 x 8 L).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-methylpyridin-4-yl)methanol as an oil.

Step 2: Catalytic Hydrogenation to (3-Methylpiperidin-4-yl)methanol

This is the core transformation, converting the aromatic pyridine ring into the saturated piperidine ring. The hydrogenation of pyridine derivatives often requires forcing conditions.[2] The use of rhodium or platinum catalysts in an acidic medium is a well-established method to achieve this transformation efficiently.[5][8]

Protocol:

  • Reactor Setup: To a 100 L high-pressure autoclave (e.g., a Parr hydrogenator), charge the crude (3-methylpyridin-4-yl)methanol (approx. 16.9 mol) from the previous step and glacial acetic acid (40 L).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, 85 g, 5 mol%).

  • Hydrogenation: Seal the autoclave, purge three times with nitrogen, and then three times with hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to 70 bar. Stir the reaction mixture at room temperature (20-25°C). The reaction is exothermic; use cooling on the reactor jacket to maintain the temperature below 40°C. The reaction is typically complete in 6-8 hours.

  • IPC: Monitor reaction completion by GC-MS. The starting material should be <0.5%. The ratio of cis- to trans-diastereomers should be recorded.

  • Work-up: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst, washing with acetic acid (2 x 2 L).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Dissolve the residue in water (20 L) and cool to 10°C.

  • Basification: Slowly add 50% aqueous sodium hydroxide to adjust the pH to >12, maintaining the temperature below 25°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 L). Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure to yield the crude (3-methylpiperidin-4-yl)methanol free base as a mixture of diastereomers.

Step 3: Hydrochloride Salt Formation and Crystallization

The final step involves the formation of the hydrochloride salt and purification via crystallization. This step is critical for achieving high purity and isolating a stable, crystalline solid.[9] The choice of solvent is paramount for obtaining good crystal morphology and for purging impurities.

Protocol:

  • Dissolution: Charge the crude free base (approx. 16.5 mol) into a 100 L jacketed reactor. Add isopropanol (IPA, 50 L) and stir until a homogeneous solution is formed.

  • Salt Formation: Cool the solution to 10-15°C. Slowly add a solution of 5-6 M HCl in isopropanol until the pH of a wet sample on pH paper is between 1 and 2. This is a highly exothermic step and requires careful control of the addition rate and cooling.

  • Crystallization: A thick white precipitate will form. Once the addition is complete, slowly heat the slurry to 60-65°C and hold for 1 hour to aid in crystal maturation.

  • Cooling: Cool the slurry slowly to 0-5°C over at least 4 hours. A slow cooling profile is essential for forming large, pure crystals. Hold at 0-5°C for an additional 2 hours.

  • IPC: The mother liquor can be sampled and analyzed by HPLC to ensure maximum yield and determine the level of impurities being purged.

  • Isolation: Isolate the product by filtration using a Nutsche filter-dryer.

  • Washing: Wash the filter cake with cold (0-5°C) isopropanol (2 x 10 L) to remove residual mother liquor and impurities.

  • Drying: Dry the product under vacuum at 50°C until the loss on drying (LOD) is <0.5%.

  • Yield: This process should yield the final (3-methylpiperidin-4-yl)methanol hydrochloride as a white crystalline solid.

Process Control, Characterization, and Data

Robust process control and thorough characterization are non-negotiable in pharmaceutical manufacturing. The following tables summarize the key parameters.

Table 1: Reagent and Solvent Quantities (Illustrative 2.0 kg Scale)

Step Reagent/Solvent Quantity Moles Rationale
1 3-Methyl-4-pyridinecarbonitrile 2.0 kg 16.93 Starting Material
1 Methanol 20 L - Reaction Solvent
1 10% Pd/C 200 g - Catalyst for Nitrile Reduction
1 Sulfuric Acid 0.93 L 17.77 Additive to improve selectivity[6]
2 (3-Methylpyridin-4-yl)methanol ~2.1 kg ~16.9 Intermediate
2 Glacial Acetic Acid 40 L - Solvent, facilitates ring hydrogenation[8]
2 Platinum(IV) Oxide (PtO₂) 85 g 0.37 Catalyst for Pyridine Hydrogenation[8]
3 (3-Methylpiperidin-4-yl)methanol ~2.2 kg ~16.5 Crude Free Base
3 Isopropanol (IPA) 60 L (total) - Crystallization & Wash Solvent

| 3 | HCl in IPA (5-6 M) | As required | ~17.0 | Salt Forming Agent |

Table 2: Final Product Specifications

Test Specification Method
Appearance White to off-white crystalline solid Visual
Identity Conforms to the reference standard ¹H NMR, ¹³C NMR, FT-IR
Purity ≥ 99.0% HPLC
Any single impurity ≤ 0.10% HPLC
Melting Point Report Value DSC or Melting Point Apparatus
Residual Solvents IPA ≤ 5000 ppm GC-HS

| Loss on Drying | ≤ 0.5% | Gravimetric |

Scale-Up Considerations and Process Safety

Transitioning from the laboratory to a pilot plant or manufacturing facility introduces significant challenges that must be proactively managed.

  • Hydrogenation Safety: Large-scale hydrogenation is a high-hazard operation. It requires specialized equipment, proper grounding to prevent static discharge, and continuous monitoring for hydrogen leaks. The catalyst, particularly Pd/C, can be pyrophoric when dry and must be handled with care (e.g., filtered wet and stored under an inert atmosphere).

  • Thermal Management: The reduction, hydrogenation, and salt formation steps are all exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reliable reactor cooling system and controlled addition rates are essential to prevent thermal runaways.

  • Diastereomer Control & Separation: The hydrogenation step produces a mixture of cis and trans isomers. While certain catalysts and conditions can favor one isomer, separation may be required. Fractional crystallization of the hydrochloride salt or a suitable derivative is a common strategy. The crystallization protocol described above should be optimized to selectively crystallize the desired isomer if required.

  • Material Handling: Handling large quantities of solvents and corrosive acids (acetic acid, HCl) requires appropriate transfer lines, pumps, and storage vessels.

G start Crude Product Stream (Free Base in Solvent) check_purity HPLC Analysis: Total Purity & Impurity Profile start->check_purity high_purity Purity > 98%? check_purity->high_purity salt_formation Proceed to Salt Formation & Crystallization high_purity->salt_formation Yes low_purity Purity < 98% high_purity->low_purity No impurity_type Nature of Impurities? low_purity->impurity_type acidic_basic Acidic/Basic Impurities impurity_type->acidic_basic Different pKa neutral Neutral, Polar Impurities impurity_type->neutral Similar Polarity extraction Aqueous Acid/Base Wash (Liquid-Liquid Extraction) acidic_basic->extraction chromatography Column Chromatography (Not ideal for large scale, consider for rework) neutral->chromatography end Purified Free Base Stream extraction->end chromatography->end end->salt_formation

Caption: Decision tree for purification prior to salt formation.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Hydrogenation (Step 2) 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Catalyst poisoning (e.g., by sulfur impurities).1. Use fresh catalyst from a reputable supplier. 2. Ensure the system is leak-free and pressure is maintained. 3. Pretreat starting materials if necessary (e.g., with activated carbon).
Low Yield 1. Mechanical losses during transfers/filtration. 2. Incomplete extraction. 3. Product loss to mother liquor during crystallization.1. Optimize transfer procedures. 2. Perform an additional extraction and check the aqueous layer by TLC/HPLC. 3. Optimize crystallization solvent, temperature, and cooling rate. Consider reworking mother liquors.
Poor Purity of Final Product 1. Incomplete reaction in a previous step. 2. Inefficient crystallization. 3. Co-precipitation of impurities.1. Re-run the previous step or purify the intermediate. 2. Screen for a better crystallization solvent or solvent system. 3. Introduce a hot filtration step before crystallization; consider a re-crystallization.
Difficulty with Crystallization 1. Solution is too dilute or too concentrated. 2. Presence of oiling-out impurities. 3. Incorrect pH for salt formation.1. Adjust solvent volume. 2. Add a co-solvent or perform an upstream purification step. 3. Carefully re-check and adjust pH during the salt formation step.

Conclusion

This application note provides a comprehensive and scalable process for the synthesis of (3-methylpiperidin-4-yl)methanol hydrochloride. By leveraging a robust catalytic hydrogenation strategy and implementing rigorous process controls, this guide serves as a reliable foundation for researchers and drug development professionals aiming to produce this key pharmaceutical intermediate at scale. The emphasis on safety, process understanding, and purification through crystallization ensures that the final product meets the high-purity standards required for API manufacturing.

References

  • Bhattacharjee, D., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Barr, W. L., & Cook, J. W. (1950). A New Synthesis of Piperidine. Canadian Journal of Research, 28b(3), 146-151. Available at: [Link]

  • IUCr Journals. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(18), 2853-2855. Available at: [Link]

  • OChem Channel. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • Google Patents. (1968). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Google Patents. (2019). CN109180564B - Preparation method of piperidine and derivatives thereof.
  • Cardona, F., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(17), 3062. Available at: [Link]

  • SynOpen. (2024). Various research data on piperidine derivatives. Available at: [Link]

  • Google Patents. (1974). US3850935A - Process for producing piperidine derivatives by degrading quaternary piperidinium salts.
  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(14), 8617-8625. Available at: [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]

  • Liu, W., et al. (2020). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Molecules, 25(21), 5195. Available at: [Link]

  • Devarasetty, S., et al. (2014). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 26(3), 775-777. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]

  • Symeres. (n.d.). Pre-clinical Pharmaceutical Process Development. Available at: [Link]

  • Purosolv. (2025). Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Available at: [Link]

  • Frontiers. (2023). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. Available at: [Link]

  • Massachusetts Institute of Technology. (2021). PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. Available at: [Link]

  • MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Purity of (3-methylpiperidin-4-yl)methanol Hydrochloride Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (3-methylpiperidin-4-yl)methanol hydrochloride and its analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity and yield in your experiments.

I. Overview of the Synthetic and Purification Challenges

The synthesis of (3-methylpiperidin-4-yl)methanol hydrochloride analogues typically involves the reduction of a suitable carboxylic acid or ester precursor, followed by the formation and purification of the hydrochloride salt. While seemingly straightforward, this process can be fraught with challenges, leading to impure final products. Common issues include incomplete reactions, formation of byproducts, difficulties in removing residual reagents, and challenges in obtaining a crystalline, high-purity hydrochloride salt. This guide will address these issues in a systematic, question-and-answer format.

II. Troubleshooting the Reduction of the Piperidine Precursor

A common synthetic route to (3-methylpiperidin-4-yl)methanol is the reduction of a protected 3-methylpiperidine-4-carboxylic acid or its corresponding ester. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation. However, its high reactivity necessitates careful handling and can lead to specific impurities if not properly controlled.

Frequently Asked Questions (FAQs): The Reduction Step

Q1: My reduction of N-Boc-3-methylpiperidine-4-carboxylic acid ethyl ester with LiAlH₄ is sluggish and incomplete. What are the likely causes?

A1: Incomplete reduction is a common issue and can often be attributed to the following factors:

  • Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture.[1] Old or improperly stored LiAlH₄ can have a layer of inactive hydroxides and oxides on its surface, reducing its efficacy.[2]

  • Insufficient Reagent: The reduction of an ester to an alcohol with LiAlH₄ consumes two equivalents of hydride.[1] Furthermore, if you are starting from the carboxylic acid, an additional equivalent is consumed in an initial acid-base reaction.[3] It is crucial to use a sufficient excess of LiAlH₄.

  • Low Reaction Temperature: While the reaction is typically performed at 0 °C to room temperature, some sterically hindered esters may require gentle heating to proceed at a reasonable rate.

  • Poor Solvent Quality: The solvent, typically an ether like THF or diethyl ether, must be anhydrous.[4] Any moisture will consume the LiAlH₄, reducing the amount available for the desired reaction.

Q2: After my LiAlH₄ reduction, I'm observing a significant amount of a byproduct with a similar polarity to my desired product. What could this be?

A2: A common byproduct in the reduction of piperidine esters is the corresponding aldehyde, formed from incomplete reduction. Since aldehydes are generally more reactive than esters, they are usually reduced quickly to the alcohol.[1] However, under certain conditions (e.g., inverse addition where the LiAlH₄ is added to the ester), it might be possible to isolate some aldehyde. Another possibility, though less common with LiAlH₄, is the formation of dimeric species or products from side reactions if the starting material is unstable to the basic conditions generated during the workup.

Q3: What is the correct workup procedure for a LiAlH₄ reaction to ensure the best recovery of my amino alcohol product?

A3: A proper workup is critical for both safety and yield. A widely used and generally reliable method is the Fieser workup. For a reaction using 'x' grams of LiAlH₄ in a solvent like ether or THF, the following are added sequentially and cautiously at 0 °C:

  • 'x' mL of water

  • 'x' mL of 15% aqueous NaOH

  • '3x' mL of water

This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily filtered off. Vigorous stirring during the additions is essential. The resulting solid can then be washed with an organic solvent (e.g., ethyl acetate, THF) to recover any adsorbed product.

Experimental Protocol: General Procedure for LiAlH₄ Reduction

This protocol provides a general method for the reduction of an N-protected 3-methylpiperidine-4-carboxylic acid ester.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous diethyl ether or THF via a syringe to create a suspension. Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve the N-protected 3-methylpiperidine-4-carboxylic acid ester (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water, 15% aqueous NaOH, and then more water as described in the Fieser workup (FAQ Q3).

  • Isolation: Filter the resulting granular precipitate through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol.

III. Purification and Formation of the Hydrochloride Salt

The crude (3-methylpiperidin-4-yl)methanol is a polar, basic compound. Purification can be achieved through various techniques, with the final product often isolated as a stable, crystalline hydrochloride salt.

Troubleshooting Purification and Salt Formation

Q4: My crude product contains both cis and trans isomers of (3-methylpiperidin-4-yl)methanol. How can I separate them?

A4: The separation of diastereomers like cis and trans 3,4-disubstituted piperidines can be challenging but is often achievable by:

  • Column Chromatography: Silica gel column chromatography can be effective. The two isomers will likely have slightly different polarities. The less polar isomer (often the trans isomer) typically elutes first. You may need to screen various solvent systems (e.g., gradients of methanol in dichloromethane or ethyl acetate in hexanes) to achieve optimal separation.

  • Fractional Crystallization: If the hydrochloride salts of the two isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective method for separation on a larger scale.[5]

Q5: I am having trouble getting my (3-methylpiperidin-4-yl)methanol hydrochloride to crystallize. It keeps oiling out. What should I do?

A5: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This can be addressed by:

  • Changing the Solvent System: The solvent may be too nonpolar for the highly polar hydrochloride salt. Try using more polar solvents like ethanol, methanol, or isopropanol.[6] A mixture of solvents, such as ethanol/ether or methanol/ethyl acetate, can also be effective.[7] The product is dissolved in a minimal amount of the "good" solvent (e.g., methanol) while hot, and then the "poor" solvent (e.g., ether) is added dropwise until the solution becomes slightly cloudy. Allowing this to cool slowly can promote crystallization.

  • Slowing Down the Crystallization: Rapid cooling can favor oil formation. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Seeding: If you have a small crystal of the desired product, adding it to the cooled, supersaturated solution can induce crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and initiate crystallization.

Q6: What is the best way to form the hydrochloride salt of my purified amino alcohol?

A6: The hydrochloride salt is typically formed by dissolving the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then adding a solution of anhydrous HCl in a solvent (e.g., HCl in ether or HCl in dioxane). The hydrochloride salt will usually precipitate out of the solution and can be collected by filtration.

Visualization of the Purification Workflow

Purification_Workflow Crude_Product Crude (3-methylpiperidin-4-yl)methanol Acid_Base Acid-Base Extraction (Optional Initial Cleanup) Crude_Product->Acid_Base Chromatography Column Chromatography (Isomer Separation) Acid_Base->Chromatography Salt_Formation Hydrochloride Salt Formation Chromatography->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Product Pure (3-methylpiperidin-4-yl)methanol HCl Recrystallization->Pure_Product Troubleshooting_Impurity Impurity_Detected Impurity Detected in Final Product Identify_Impurity Identify Impurity (NMR, LC-MS) Impurity_Detected->Identify_Impurity Starting_Material Unreacted Starting Material? Identify_Impurity->Starting_Material Incomplete_Reduction Incomplete Reduction? Identify_Impurity->Incomplete_Reduction Isomeric_Impurity Isomeric Impurity? Identify_Impurity->Isomeric_Impurity Optimize_Reduction Optimize Reduction: - Increase LiAlH4 equivalents - Check LiAlH4 activity - Increase reaction time/temp Starting_Material->Optimize_Reduction Yes Incomplete_Reduction->Optimize_Reduction Yes Optimize_Chromatography Optimize Chromatography: - Different solvent system - Different stationary phase Isomeric_Impurity->Optimize_Chromatography Yes Fractional_Recrystallization Fractional Recrystallization Isomeric_Impurity->Fractional_Recrystallization Alternatively

Caption: A decision tree for troubleshooting common impurity issues.

V. References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

  • How do you recrystallize a product from methanol? (2017, February 2). Quora. Retrieved from [Link]

  • recrystallization.pdf. (n.d.). Retrieved from [Link]

  • Caution! sec-Butylithium is very pyrophoric and must not be allowed to come into contact with the atmosphere. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Separation of cis and trans isomers - US2850549A. (n.d.). Google Patents. Retrieved from

  • Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters? (2016, January 13). ResearchGate. Retrieved from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

  • Reduction of Carboxylic Acids with LiAlH4. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Separation and purification of cis and trans isomers - US3880925A. (n.d.). Google Patents. Retrieved from

  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022, January 9). Reddit. Retrieved from [Link]

  • Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. (2006, March 17). PubMed. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomers of methyl-substituted pipecolinates. (2022, December 19). White Rose Research Online. Retrieved from [Link]

Sources

Troubleshooting stereoisomer separation of (3-methylpiperidin-4-yl)methanol hydrochloride products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic resolution of (3-methylpiperidin-4-yl)methanol hydrochloride .

As a Senior Application Scientist, I frequently see researchers struggle with this specific scaffold. This molecule presents a trifecta of analytical challenges: it possesses two chiral centers (yielding four distinct stereoisomers), a highly basic secondary amine that causes severe peak tailing, and a hydrochloride salt form that is completely incompatible with standard normal-phase chiral chromatography.

This guide is designed to move you away from trial-and-error screening and toward a rational, mechanistically driven separation strategy.

I. Strategic Separation Workflow

Attempting to resolve all four stereoisomers (two cis enantiomers and two trans enantiomers) in a single chiral run is a common pitfall. It leads to fragile methods that cannot be scaled for preparative isolation. The scientifically sound approach is a two-tiered workflow: achiral separation of the diastereomers, followed by chiral separation of the enantiomers.

G Salt HCl Salt Sample (Insoluble in NP) Freebase Liquid-Liquid Extraction (Free-Basing) Salt->Freebase NaOH / DCM Achiral Achiral HPLC (Diastereomer Split) Freebase->Achiral Organic Phase Chiral Chiral HPLC / SFC (Enantiomer Split) Achiral->Chiral cis & trans fractions Modifier Critical: Add 0.1% DEA (Masks Silanols) Chiral->Modifier

Workflow for the complete stereoisomeric resolution of piperidine derivatives.

II. Troubleshooting & FAQs

Q1: I injected my sample onto a Chiralpak IA column using a Hexane/Isopropanol mobile phase. I am seeing either no peaks or extremely broad, tailing smears. What is happening? A1: You are experiencing two simultaneous mechanistic failures. First, the hydrochloride salt form of your analyte is highly polar and insoluble in normal-phase (NP) alkane solvents[1]. It is likely precipitating in your injector or at the column head. Second, even if a fraction of the sample dissolves, the basic secondary amine of the piperidine ring undergoes strong secondary ion-exchange interactions with acidic silanol groups on the silica support of the column, causing severe tailing[2]. The Solution: You must free-base the sample prior to injection. Additionally, you must add a basic modifier—typically 0.1% diethylamine (DEA) or triethylamine (TEA)—to your mobile phase[3]. The DEA competitively binds to the active silanols, masking them and allowing your analyte to elute with sharp, symmetrical peak shapes[4].

Q2: Should I try to separate the cis and trans diastereomers simultaneously with the enantiomers on the chiral column? A2: No. While a 4-peak chiral separation is theoretically possible, it is practically fragile and wastes expensive chiral stationary phase (CSP) capacity. The Solution: Diastereomers have different physical properties (dipole moments and steric profiles). Isolate the cis and trans racemates first using a cheaper, high-capacity achiral column (e.g., bare silica or C18)[2]. Once isolated, run each diastereomeric pair individually on the chiral column. This guarantees baseline resolution and drastically simplifies fraction collection.

Q3: Is Supercritical Fluid Chromatography (SFC) a viable alternative to normal-phase HPLC for this compound? A3: Yes, SFC is often superior for polar basic amines like piperidines. The Solution: SFC utilizes supercritical CO₂ combined with a polar co-solvent (like methanol). Methanol easily dissolves the free-based piperidine. By adding 0.1% to 0.5% isopropylamine or DEA to the methanol co-solvent, you maintain the amine in an unprotonated state. This yields rapid, high-efficiency separations with significantly shorter run times than traditional HPLC[1].

III. Self-Validating Experimental Protocols

Protocol 1: Quantitative Free-Basing for Normal-Phase Compatibility

Causality: Normal-phase chiral columns require lipophilic analytes. By raising the pH above the piperidine's pKa (~10), we completely deprotonate the amine, rendering the molecule soluble in organic solvents.

  • Dissolution: Dissolve 100 mg of (3-methylpiperidin-4-yl)methanol hydrochloride in 5 mL of 1 M NaOH (aq).

  • Extraction: Extract the aqueous layer with 3 x 5 mL of Dichloromethane (DCM). Mechanistic Rationale: DCM efficiently partitions the uncharged free base away from the highly polar aqueous chloride salts.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the free base as an oil.

  • Validation Check: Weigh the recovered free base (Theoretical yield: ~79 mg). Re-dissolve a 1 mg aliquot in 1 mL of hexane. A perfectly clear solution confirms the complete removal of the HCl salt, validating that the sample is ready for normal-phase injection without risking column clogging.

Protocol 2: Two-Tiered Chromatographic Resolution

Causality: Immobilized polysaccharide columns provide the chiral cavities necessary for enantiomeric recognition, but they are easily overloaded. Pre-clearing the diastereomers prevents competitive binding.

  • Achiral Diastereomer Separation:

    • Column: Bare Silica (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Ethanol / DEA (80:20:0.1 v/v/v).

    • Action: Collect the two distinct peaks (cis racemate and trans racemate).

  • Chiral Enantiomer Separation:

    • Column: Chiralpak IA or AD-H (250 x 4.6 mm, 5 µm)[3].

    • Mobile Phase: Hexane / Isopropanol / DEA (90:10:0.1 v/v/v).

    • Action: Inject the isolated fractions from Step 1 separately.

  • Validation Check: When injecting the isolated cis or trans fraction into the chiral system, you must observe exactly two peaks of equal area (1:1 ratio). This self-validates that the input was a pure diastereomeric racemate and confirms that no on-column racemization or degradation is occurring.

IV. Empirical Data & Condition Matrix

The following table summarizes the quantitative screening conditions and mechanistic observations for piperidine derivative separations based on field data.

Chromatographic ModeStationary PhaseMobile Phase CompositionCritical ModifierMechanistic Observation
Achiral (Diastereomers) Bare SilicaHexane / Ethanol (80:20)0.1% DEAResolves cis and trans pairs based on steric bulk. DEA prevents amine tailing[2].
Chiral NP (Enantiomers) Chiralpak IA / AD-HHexane / IPA (90:10)0.1% DEAPolysaccharide CSPs excel for piperidines[3]. Baseline resolution (Rs > 2.0) achieved[4].
Chiral SFC (Enantiomers) Chiralpak ICSupercritical CO₂ / MeOH0.2% IsopropylamineFaster run times (<10 mins); excellent solubility for polar basic amines[1].

V. References

1.3 - Benchchem[3] 2.4 - MDPI[4] 3.1 - ResearchGate[1] 4.2 - Benchchem[2]

Sources

Challenges in the characterization of (3-methylpiperidin-4-yl)methanol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific bottlenecks researchers face when characterizing (3-methylpiperidin-4-yl)methanol hydrochloride and its derivatives.

This molecule presents a unique nexus of analytical challenges: it possesses two adjacent stereocenters (C3 and C4), a highly basic secondary amine, a primary hydroxyl group, and is typically isolated as a hygroscopic hydrochloride salt [1]. The interplay of these features frequently leads to spectral broadening, chromatographic co-elution, and derivatization artifacts. The following Q&A protocols are designed as self-validating systems to ensure rigorous structural and stereochemical confirmation.

Section 1: Stereochemical Resolution & NMR Anomalies

Q: Why are the proton NMR signals for the piperidine ring protons broad and unresolved, making it impossible to calculate


-couplings for cis/trans assignment? 

Root Cause Analysis: The hydrochloride salt of piperidine derivatives is highly hygroscopic. Trace water in deuterated solvents (like DMSO-


 or CDCl

) leads to rapid, intermediate-rate proton exchange between the secondary amine, the hydroxyl group, and the water molecules. Furthermore, the protonated amine induces a zwitterionic-like hydrogen-bonding network that restricts molecular tumbling. This, combined with the piperidine ring undergoing rapid chair-chair interconversion at room temperature, causes severe NMR line broadening.

Solution & Protocol: To resolve the splitting patterns necessary for stereochemical assignment, you must disrupt the hydrogen-bonding network by free-basing the sample and utilizing strictly anhydrous conditions. The success of this protocol is self-validating: a successful extraction yields a clear organic phase, and the resulting NMR spectrum will immediately shift from broad humps to sharp, distinct multiplets.

Step-by-Step Protocol: Micro-scale Free-Basing for Anhydrous NMR

  • Dissolution: Weigh 10–15 mg of the (3-methylpiperidin-4-yl)methanol HCl salt into a 2 mL glass vial. Dissolve in 0.5 mL of saturated aqueous NaHCO

    
     (pH ~8.5). Expert Note: Avoid strong bases like NaOH, which can cause epimerization at the C3 position over time.
    
  • Extraction: Extract the aqueous layer with 3 × 0.5 mL of HPLC-grade dichloromethane (DCM).

  • Desiccation: Combine the organic layers and dry over anhydrous Na

    
    SO
    
    
    
    for 15 minutes.
  • Concentration: Filter the dried organic layer through a tightly packed cotton plug directly into an NMR tube. Evaporate the DCM under a gentle, steady stream of N

    
     gas.
    
  • Reconstitution: Immediately reconstitute the resulting free-base oil in 0.6 mL of anhydrous CDCl

    
     (must be stored over 4Å molecular sieves).
    

Once sharp peaks are obtained, use the coupling constants (


) between the C3 and C4 protons to determine the relative stereochemistry [2]. Because the substituents are on adjacent carbons (a 1,2-relationship on the ring), the coupling constants directly reveal the axial/equatorial relationships.

Table 1: Diagnostic


H NMR Coupling Constants for C3-C4 Stereocenters (Chair Conformation) 
StereoisomerSubstituent OrientationC3-H / C4-H RelationshipTypical

Value (Hz)
Diagnostic Spectral Feature
trans DiequatorialDiaxial (ax, ax)10.0 – 12.5 Hz Large coupling constant; distinct doublet of triplets (dt).
cis Axial-EquatorialEquatorial-Axial (eq, ax)3.0 – 5.5 Hz Small coupling constant; narrower, complex multiplet.
trans DiaxialDiequatorial (eq, eq)2.0 – 4.0 Hz Rare; highly unfavored conformer due to 1,3-diaxial strain.

Section 2: Chiral Chromatography (HPLC) Troubleshooting

Q: I am observing severe peak tailing and poor resolution of enantiomers on my chiral stationary phase (CSP). How can I achieve baseline separation?

Root Cause Analysis: The secondary amine of the piperidine ring interacts strongly with residual, unendcapped silanols on the silica backbone of the chiral column. This creates a secondary retention mechanism (ion-exchange/hydrogen bonding) that competes with the primary chiral recognition mechanism, leading to peak tailing and loss of enantiomeric resolution [3].

Solution & Protocol: You must dynamically coat the acidic silanols by adding a basic modifier to the mobile phase.

Step-by-Step Protocol: Chiral HPLC Method Optimization

  • Column Selection: Select an immobilized polysaccharide-based column (e.g., Chiralpak IC or IA). These robust columns tolerate a wide range of basic modifiers without degrading the chiral selector [5].

  • Mobile Phase Preparation: Prepare a normal-phase isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v).

  • Modifier Addition: Add 0.1% v/v Diethylamine (DEA) or Ethanolamine to the mobile phase. Crucial: Ensure this column is permanently dedicated to basic modifiers to prevent long-term memory effects.

  • Equilibration: Flush the column at 1.0 mL/min for at least 20 column volumes. Self-Validation Check: Do not inject until the UV baseline strictly stabilizes; a drifting baseline indicates incomplete silanol masking.

  • Sample Injection: Inject the free-based analyte (1 mg/mL in the mobile phase). Never inject the HCl salt directly into a normal-phase system, as the chloride counterion will precipitate and disrupt the chiral recognition mechanism.

Section 3: Regioselective Derivatization

Q: When attempting to synthesize an N-acyl derivative for structure-activity relationship (SAR) screening, I get an inseparable mixture of N-acyl, O-acyl, and N,O-diacyl products. How do I control regioselectivity?

Root Cause Analysis: Both the secondary amine and the primary alcohol are strong nucleophiles. While the piperidine nitrogen is generally more nucleophilic, the steric hindrance from the adjacent 3-methyl group kinetically slows down N-acylation. If the reaction is run at room temperature or with an excess of a hypernucleophilic catalyst like DMAP, thermodynamic O-acylation aggressively competes [4].

Solution & Protocol: Regioselectivity must be strictly controlled either through cryogenic kinetic control (for N-acylation) or a protection/deprotection sequence (for O-acylation).

G Start Raw (3-methylpiperidin-4-yl)methanol PathN Target: N-Acylation Start->PathN PathO Target: O-Acylation Start->PathO CondN 1.0 eq. Acyl Chloride Weak Base (Et3N) Temp: -78°C to 0°C PathN->CondN CondO 1. Protect Amine (N-Boc) 2. Acylate Alcohol (DMAP) 3. Deprotect (TFA) PathO->CondO ResultN N-Acyl Derivative (High Regioselectivity) CondN->ResultN Kinetic Control ResultO O-Acyl Derivative (Amine Intact) CondO->ResultO Thermodynamic/Protection

Workflow for the regioselective derivatization of (3-methylpiperidin-4-yl)methanol derivatives.

Step-by-Step Protocol: Kinetic N-Acylation

  • Dissolve the free-based (3-methylpiperidin-4-yl)methanol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the reaction flask to -78°C using a dry ice/acetone bath. Causality: The ultra-low temperature suppresses the activation energy required for the sterically hindered O-acylation, isolating the reaction to the more intrinsically nucleophilic nitrogen.

  • Add the acyl chloride (0.95 eq) dropwise over 30 minutes. Using a slight substoichiometric amount of the electrophile prevents over-reaction to the diacyl byproduct.

  • Allow the reaction to slowly warm to 0°C over 2 hours, quench with saturated aqueous NH

    
    Cl, and extract.
    

References

  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration Source: nih.gov (PMC) URL:[Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives Source: nih.gov (PMC) URL:[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: acs.org URL:[Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities Source: researchgate.net URL:[Link]

Technical Support Center: Troubleshooting Solubility of (3-Methylpiperidin-4-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks when utilizing (3-methylpiperidin-4-yl)methanol hydrochloride in organic synthesis.

Diagnostic Overview: The Causality of Insolubility

(3-Methylpiperidin-4-yl)methanol hydrochloride is a highly polar molecule containing both a primary hydroxyl group and a protonated secondary amine (piperidinium cation). In its hydrochloride salt form, the compound exists as a tightly bound ion pair.

The electrostatic forces holding this crystal lattice together are exceptionally strong. To achieve dissolution, the solvent must possess a sufficiently high dielectric constant to overcome the lattice energy and solvate the individual ions[1]. While water and low-molecular-weight alcohols easily disrupt this lattice, standard organic solvents (like Dichloromethane or Tetrahydrofuran) lack the necessary polarity, leading to persistent suspensions and failed reactions[1].

Solvent Compatibility & Thermodynamic Data

Understanding the thermodynamic relationship between solvent polarity, temperature, and lattice disruption is critical for optimizing your reaction conditions.

Table 1: General Solubility Profile & Recommended Actions

Solvent Classification Representative Solvents Relative Solubility (HCl Salt) Thermodynamic Action / Recommendation
Polar Protic Water, Methanol, Ethanol Excellent Direct dissolution. Ideal for stock solutions or biphasic reactions.
Polar Aprotic DMSO, DMF, NMP Moderate to Good Solubility increases significantly with gentle heating (e.g., 40–50 °C)[2].
Moderately Polar DCM, THF, Ethyl Acetate Poor Direct dissolution unlikely. Requires in situ neutralization or co-solvents[1].

| Non-Polar | Hexanes, Toluene, Ether | Insoluble | Ex situ free-basing strictly required prior to use[1]. |

Table 2: Temperature-Dependent Solubility Proxy (Amine HCl Salts) To illustrate the thermodynamic impact of heating on lattice disruption, the following table summarizes the mole fraction solubility of a structurally analogous amine hydrochloride across different temperatures[2]:

Temperature (K)Ethanol (Mole Fraction)DMF (Mole Fraction)NMP (Mole Fraction)
298.15 (25°C) 0.02290.01410.0389
313.15 (40°C) 0.03360.02180.0601
333.15 (60°C) 0.05490.03790.1041

Frequently Asked Questions (Troubleshooting)

Q1: I need to perform an acylation on the primary alcohol, but my reagent degrades in water and methanol. How can I solubilize the starting material in a dry organic solvent? A1: You have two primary options based on your reaction mechanics:

  • In Situ Neutralization: Add a sterically hindered tertiary amine (e.g., N,N-Diisopropylethylamine, DIPEA) directly to the suspension of the hydrochloride salt in your organic solvent. The bulky amine acts as a "proton sponge," deprotonating the piperidinium salt to form the organic-soluble free base while generating a soluble DIPEA-HCl byproduct[3].

  • Anhydrous Ex Situ Free-Basing: If your reaction cannot tolerate tertiary amine byproducts, you must pre-treat the salt to remove the chloride counterion before introducing your reagents[4].

Q2: Why shouldn't I just use a standard aqueous liquid-liquid extraction (e.g., NaOH(aq) and DCM) to get the free base? A2: While standard aqueous basification works well for highly lipophilic amines[1][5], (3-methylpiperidin-4-yl)methanol contains both a secondary amine and a primary hydroxyl group. Even in its free base form, it is highly polar and capable of extensive hydrogen bonding. This results in an unfavorable partition coefficient (LogP) in biphasic systems. Standard DCM extraction will leave the majority of your product trapped in the aqueous layer, leading to severe yield losses. Anhydrous precipitation methods bypass this partition issue entirely[4].

Validated Experimental Protocols

Protocol A: Anhydrous Free-Basing via Methanolic Precipitation

Use this protocol when your downstream chemistry is sensitive to tertiary amine bases and requires a pure, dry free base.

  • Causality & Self-Validation: This method relies on the differential solubility of inorganic salts in methanol. The quantitative precipitation of NaCl or KCl drives the equilibrium forward and visually confirms the neutralization process[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve (3-methylpiperidin-4-yl)methanol hydrochloride in a minimal volume of anhydrous methanol.

  • Base Preparation: Prepare a separate solution containing exactly 1.0 equivalent of KOH or NaOH in anhydrous methanol[4].

  • Precipitation: Slowly add the base solution to the hydrochloride solution under continuous stirring at room temperature. A white precipitate of KCl or NaCl will immediately begin to form, indicating successful deprotonation[4].

  • Filtration: Stir for 30 minutes to ensure complete reaction, then filter the suspension through a pad of Celite or a fine glass frit to remove the inorganic salt.

  • Recovery: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free amine as a viscous oil or solid.

  • Validation: Redissolve the residue in your target organic solvent (e.g., DCM or THF). Complete dissolution confirms the successful removal of the hydrochloride counterion.

Protocol B: In Situ Neutralization ("Proton Sponge" Method)

Use this protocol for robust reactions (e.g., standard amide couplings or alkylations) that can tolerate the presence of a tertiary amine hydrochloride byproduct.

  • Causality & Self-Validation: Bulky amines are basic enough to deprotonate the piperidinium ion but too sterically hindered to act as competing nucleophiles[3]. The transition from a cloudy suspension to a clear solution upon base addition confirms the release of the soluble free amine.

Step-by-Step Methodology:

  • Suspension: Suspend the hydrochloride salt in the desired anhydrous organic solvent (e.g., DCM, THF, or Toluene) under an inert atmosphere (N

    
     or Argon).
    
  • Base Addition: Add 1.2 to 1.5 equivalents of a sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3].

  • Agitation: Stir the mixture vigorously. The bulky amine will scavenge the HCl, liberating the free (3-methylpiperidin-4-yl)methanol[3]. The suspension should clarify as the free base and the resulting tertiary amine hydrochloride dissolve in the organic medium.

  • Reaction Execution: Proceed directly with the addition of your electrophile (e.g., acyl chloride, alkyl halide).

Workflow Visualization

SolubilityWorkflow Start Solubility Issue: (3-methylpiperidin-4-yl)methanol HCl CheckSolvent Is the target solvent polar aprotic (e.g., DMF)? Start->CheckSolvent DirectDissolve Direct Dissolution (Apply gentle heating) CheckSolvent->DirectDissolve Yes CheckReaction Can the reaction tolerate tertiary amine bases? CheckSolvent->CheckReaction No (e.g., DCM, THF) InSitu In Situ Neutralization (Add DIPEA or TEA) CheckReaction->InSitu Yes ExSitu Anhydrous Free-Basing (Methanolic KOH method) CheckReaction->ExSitu No / Base-sensitive

Decision tree for solubilizing amine hydrochlorides in organic solvents.

References

  • StackExchange. "How are neutral amines effective bases in organic chemistry?". Chemistry StackExchange. [Link]

  • ResearchGate. "How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?". ResearchGate.[Link]

  • ResearchGate. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?". ResearchGate. [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) studies of (3-methylpiperidin-4-yl)methanol hydrochloride analogues

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of (3-methylpiperidin-4-yl)methanol Hydrochloride Analogues: A Technical Comparison Guide

Executive Summary

In modern medicinal chemistry, the piperidine ring is a highly privileged scaffold. Specifically, (3-methylpiperidin-4-yl)methanol hydrochloride and its closely related analogues serve as critical building blocks for developing highly potent, target-specific therapeutics. The introduction of a methyl group at the 3-position of the piperidine ring restricts conformational flexibility, locking the molecule into a bioactive chair conformation. This structural rigidity optimally projects the 4-position substituent (such as a methanol group or an extended amine side chain) into the target receptor's binding pocket.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of various (3-methylpiperidin-4-yl) analogues across two distinct therapeutic landscapes: Immuno-Oncology (CCR4 Antagonists) and Antimalarial Therapeutics (PfPI4K Inhibitors) . By analyzing the Structure-Activity Relationship (SAR) data, we can decode the causality behind these structural modifications and establish reproducible, self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Rationale: Why the 3-Methylpiperidine Scaffold?

The selection of (3-methylpiperidin-4-yl)methanol hydrochloride over an unsubstituted piperidine is rarely arbitrary. The rationale is grounded in three physicochemical pillars:

  • Conformational Vectoring: The C3-methyl group introduces steric bulk that biases the ring toward a specific equatorial/axial conformation, precisely vectoring the C4-substituent toward hydrogen-bond donors/acceptors in the target protein[1].

  • Increased sp³ Character: Bridged or substituted piperidines lower the overall lipophilicity (LogP) and increase the fraction of sp³ carbons (Fsp³), which correlates strongly with improved aqueous solubility and clinical success[2].

  • Modulation of Basicity: The basic nitrogen of the piperidine ring is critical for forming salt bridges with acidic residues (e.g., aspartate or glutamate) in target binding sites. The hydrochloride salt form ensures shelf-stability and handling ease, requiring simple in situ free-basing during synthesis.

Case Study I: Immuno-Oncology (CCR4 Antagonists)

Biological Context: CC chemokine receptor 4 (CCR4) is a G protein-coupled receptor responsible for recruiting highly immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME)[3]. Blocking this receptor prevents Treg accumulation, thereby allowing CD8+ effector T cells to attack the tumor.

SAR Comparison: Stereochemistry Dictates Potency

In the development of CCR4 antagonists, researchers discovered that appending a 3-methylpiperidin-4-yl derivative to a pyrazolopyrazine core yielded highly potent compounds[1]. However, the biological activity is profoundly sensitive to the stereochemistry of the piperidine ring.

Table 1: SAR of 3-Methylpiperidin-4-yl Side Chains in CCR4 Antagonism

Analogue Core Side Chain Stereochemistry Target Interaction Calcium Flux Inhibition (IC₅₀) Functional Impact
Unsubstituted Piperidine N/A Sub-optimal vectoring > 500 nM Weak Treg inhibition
3-Methylpiperidine (S, R)-diastereomer Steric clash in pocket 361 nM Moderate activity

| 3-Methylpiperidine | (R, S)-diastereomer | Optimal receptor fit | 19 nM | 19-fold potency increase [1] |

Data synthesized from RAPT Therapeutics SAR studies demonstrating the critical nature of chiral resolution[1],[3].

G TME Tumor Microenvironment (Macrophages/DCs) CCL22 CCL17 / CCL22 Chemokines TME->CCL22 Secretes CCR4 CCR4 Receptor (on Tregs) CCL22->CCR4 Binds & Activates Treg Treg Accumulation (Immunosuppression) CCR4->Treg Induces Chemotaxis Antagonist CCR4 Antagonist (3-Me-Piperidine Core) Antagonist->CCR4 Blocks Binding

Diagram illustrating the CCR4-mediated Treg trafficking pathway and the intervention point.

Case Study II: Antimalarial Therapeutics (PfPI4K Inhibitors)

Biological Context: Phosphatidylinositol 4-kinase IIIβ (PI4K) is an essential enzyme in the Plasmodium falciparum life cycle. Inhibitors of PfPI4K, such as derivatives of the anticancer drug AZD0156 and 1,5-naphthyridines, show remarkable antimalarial activity[4],[5].

SAR Comparison: The Role of the Basic Amine

During the optimization of 2,8-disubstituted-1,5-naphthyridines, researchers systematically explored the 8-position to improve solubility and antiplasmodial activity[6]. The integration of the 3-methylpiperidin-4-yl moiety proved superior to non-basic or sterically unhindered alternatives.

Table 2: SAR of Naphthyridine 8-Position Substituents against PfPI4K

Substituent at 8-Position PvPI4K Enzyme IC₅₀ (nM) P. falciparum NF54 IC₅₀ (nM) Mechanistic Observation
1,3-propanediol (Neutral) > 1000 > 2000 Loss of critical salt bridge[6]
N-Acetylated Piperidine 450 850 6- to 9-fold loss of activity due to masked basicity[6]

| N-(3-Methylpiperidin-4-yl) | < 5 | 12 | Optimal basicity and steric fit; high solubility [6],[5] |

Note: The basic nitrogen of the 3-methylpiperidine ring is critical for maintaining high antiplasmodial activity, likely forming a key interaction within the PfPI4K active site pocket[7],[6].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of these analogues must follow self-validating systems. Below are the standard protocols for integrating the (3-methylpiperidin-4-yl)methanol hydrochloride building block.

Protocol A: SₙAr Integration of the Piperidine Core (PfPI4K Inhibitors)

Causality: The hydrochloride salt of the piperidine must be neutralized to generate the free nucleophilic amine required for Nucleophilic Aromatic Substitution (SₙAr)[1],[6].

  • Preparation: Dissolve the heteroaryl chloride core (e.g., 1,5-naphthyridine derivative, 1.0 eq) and (3-methylpiperidin-4-yl)methanol hydrochloride (1.2 eq) in anhydrous DMSO.

  • Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Validation Check: Ensure the pH of the solution is basic (pH ~9) to confirm the complete neutralization of the HCl salt.

  • Reaction: Heat the mixture to 80–100 °C for 16 hours under an inert nitrogen atmosphere[1].

  • Purification: Quench with water, extract with EtOAc, and purify via silica gel chromatography (gradient: 0% to 10% methanol in dichloromethane)[1].

  • Analytical Validation: Confirm product identity and purity (>95%) using LC-MS (mass-to-charge ratio) and ¹H NMR (calibrated to residual solvent peaks)[2].

G Start Heteroaryl Chloride Core (e.g., Naphthyridine) SNAr SNAr Reaction (80-100 °C, 16h) Start->SNAr Reagent (3-methylpiperidin-4-yl)methanol HCl + DIPEA / DMSO Reagent->SNAr Purification Silica Gel Chromatography (0-10% MeOH in DCM) SNAr->Purification Crude Extract Validation Analytical Validation (LC-MS, Chiral HPLC, NMR) Purification->Validation Purified Analogue

Step-by-step synthetic workflow for SₙAr integration of the 3-methylpiperidin-4-yl moiety.

Protocol B: Stereoselective Validation (CCR4 Antagonists)

Causality: Because the (R,S) and (S,R) diastereomers exhibit a 19-fold difference in potency[1], biological assays are invalid without prior stereochemical confirmation.

  • Chiral Resolution: Utilize chiral preparative HPLC (e.g., Phenomenex Luna column) to separate the cis and trans enantiomers of the synthesized 3-methylpiperidin-4-yl derivative[1],[2].

  • Optical Purity Check: Analyze the isolated fractions using an analytical chiral column. Self-Validation: Do not proceed to biological testing unless Enantiomeric Excess (ee) is ≥ 99%.

  • Functional Assay: Evaluate the validated enantiomer in a whole-cell calcium flux assay to determine the IC₅₀ against CCR4[1].

Conclusion

The (3-methylpiperidin-4-yl)methanol hydrochloride scaffold is far more than a simple structural linker; it is a highly tunable pharmacophore. As demonstrated in both immuno-oncology (CCR4) and infectious disease (PfPI4K) applications, the precise stereochemistry and basicity of the 3-methylpiperidine ring dictate target affinity, aqueous solubility, and overall drug viability. Researchers must prioritize rigorous chiral resolution and analytical validation to fully harness the therapeutic potential of these analogues.

References

  • Sigma-Aldrich. "(3-methylpiperidin-4-yl)methanol hydrochloride | 2694728-06-6". Sigma-Aldrich.
  • RAPT Therapeutics. "Discovery of a Potent and Selective CCR4 Antagonist that Inhibits Treg Trafficking into the Tumor Microenvironment". RAPT Therapeutics.
  • Journal of Medicinal Chemistry. "Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance". ACS Publications.
  • Semantic Scholar / PMC. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation". National Institutes of Health (NIH).
  • National Institutes of Health. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist". NIH.

Sources

Cross-Validation of Synthetic Routes to Complex Piperidine Derivatives: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

Piperidines are the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals, forming the core of blockbuster drugs like Niraparib and Paroxetine. However, the scalable, stereoselective synthesis of highly decorated (e.g., 2,3- or 2,6-disubstituted) piperidines remains a formidable challenge.

In this guide, we cross-validate three distinct synthetic platforms for complex piperidine synthesis: Continuous-Flow Photoredox Reactor Systems (the emerging standard for radical chemistry), High-Pressure Batch Hydrogenation Reactors (the traditional industry workhorse), and Biocatalytic Batch Platforms (the green chemistry vanguard). By analyzing the mechanistic causality behind each platform's performance, this guide provides drug development professionals with actionable, data-backed insights for route selection.

The Core Product: Continuous-Flow Photoredox Reactor Systems

While visible-light photoredox catalysis has revolutionized C–C bond formation, its application in traditional batch flasks suffers from severe scalability issues. According to 1, batch yields for the radical addition of β-amino iodides to enones drop precipitously from 80% at a 0.1 mmol scale to just 35% at 1.6 mmol[1].

The Causality: This degradation is dictated by the Beer-Lambert law. In larger batch vessels, light penetration decreases exponentially, leading to dark zones where radical termination outpaces propagation. Continuous-flow photoreactors (e.g., Vapourtec or Corning systems) solve this by maintaining a narrow path length (typically 1–2 mm) and a high surface-area-to-volume ratio. This ensures uniform irradiation, enabling the rapid, scalable construction of 1,5-amino ketones that cyclize into cis-2,6-piperidines[1]. Furthermore,2 allows for rapid batch-to-flow optimization, drastically reducing development time[2].

FlowWorkflow A Microscale HTE Batch (Optimization) B Identify Optimal Photocatalyst & Conditions A->B C Continuous Flow Setup (Vapourtec/Corning) B->C D Scale-Up Synthesis (High Yield, Short t_res) C->D

Workflow for translating photoredox optimization from batch to continuous flow.

Self-Validating Experimental Protocol: Flow Photoredox Synthesis
  • Preparation: Dissolve β-amino iodide (0.15 mmol), enone (0.1 mmol), and Ru(bpy)₃Cl₂ catalyst (5 mol%) in degassed acetonitrile.

  • Flow Execution: Pump the mixture through a PFA tubing reactor (10 mL/h flow rate) irradiated by 445 nm blue LEDs at 25 °C.

  • System Validation: Utilize inline UPLC-MS to monitor the reaction stream. Validation Check: Do not begin product collection until the UPLC-MS trace shows steady-state conversion, ensuring the elimination of batch-to-batch variability.

  • Isolation: Concentrate the steady-state output and purify via flash chromatography to yield the cis-2,6-piperidine.

Alternative A: High-Pressure Batch Hydrogenation Reactors

The direct asymmetric hydrogenation (AH) of pyridines is highly atom-economical but notoriously difficult. The resulting basic piperidine product tightly binds to and poisons the transition metal catalyst.

The Causality: To overcome catalyst deactivation, the pyridine ring is typically activated via N-benzylation. However, 3 reveal that without additives, the reaction yields poor enantiomeric excess (ee ~9%) due to the non-enantioselective background hydrogenation of a prochiral enamine intermediate[3]. The critical intervention is the addition of an organic base (e.g., Et₃N or DIPEA). The base acts as an HBr scavenger, retarding the non-selective pathway and allowing the chiral Rh-complex to dictate stereochemistry, boosting the ee to up to 90%[3].

RhMechanism A N-Benzylpyridinium Salt B Rh-JosiPhos Catalyst + H2 (50 bar) A->B C Dihydropyridine Intermediate B->C D Base (Et3N) Addition (Prevents Racemization) C->D Stereocontrol E Chiral Piperidine (High ee) D->E

Mechanistic pathway of Rh-catalyzed asymmetric hydrogenation of pyridinium salts.

Self-Validating Experimental Protocol: Rh-Catalyzed Hydrogenation
  • Preparation: Inside an argon-filled glovebox, load N-benzyl-3-phenylpyridinium bromide (1.0 mmol), Rh(cod)₂OTf (2 mol%), JosiPhos ligand (2.2 mol%), and Et₃N (5.0 equiv) into a stainless-steel autoclave.

  • Execution: Pressurize the reactor with H₂ gas (50 bar) and heat to 50 °C with vigorous stirring for 24 h.

  • System Validation: Vent the reactor and extract the crude mixture. Validation Check: Analyze an unpurified aliquot via chiral HPLC. The presence of >85% ee validates that the base successfully scavenged HBr and suppressed the racemic background pathway.

Alternative B: Biocatalytic Imine Reductase (IRED) Platforms

For targets requiring contiguous stereocenters (e.g., densely functionalized aminopiperidines), traditional metal catalysis often falls short.4 provide a powerful alternative, enabling highly diastereo- and enantioselective synthesis of β-branched amines[4].

The Causality: The exquisite stereocontrol of IREDs is a function of their highly evolved active sites. The enzyme sterically locks the cyclic imine intermediate into a single rigid conformation. Consequently, the transfer of a hydride from the NADPH cofactor occurs exclusively from one face of the imine. Because this process consumes stoichiometric NADPH, a self-sustaining cofactor recycling system (typically Glucose Dehydrogenase / Glucose) must be engineered into the reaction matrix.

IREDWorkflow A Prochiral Ketone/Amine B Transaminase (TA) Cascade A->B C Cyclic Imine Intermediate B->C D Engineered Imine Reductase (IRED) + NADPH C->D E Diastereopure Piperidine D->E

Biocatalytic cascade utilizing transaminase and engineered imine reductase.

Self-Validating Experimental Protocol: IRED Biocatalysis
  • Preparation: In a 50 mL Falcon tube, prepare a 100 mM phosphate buffer (pH 7.5) containing the cyclic imine substrate (20 mM), engineered IRED cell-free extract (10 mg/mL), NADP⁺ (1 mM), D-glucose (50 mM), and Glucose Dehydrogenase (GDH, 1 mg/mL).

  • Execution: Incubate the mixture in an orbital shaker at 30 °C and 250 rpm for 24 h.

  • System Validation: Validation Check: Monitor the pH of the reaction. The oxidation of glucose to gluconic acid by GDH lowers the pH. Maintaining the pH with a titrator or strong buffer validates active cofactor recycling.

  • Isolation: Basify the mixture to pH 11, extract with ethyl acetate, and analyze via GC-MS to confirm diastereomeric ratio (dr).

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of the three platforms when applied to the synthesis of complex, disubstituted piperidines.

MetricContinuous-Flow PhotoredoxHigh-Pressure Batch HydrogenationBiocatalytic IRED Cascade
Primary Catalyst Ru(bpy)₃Cl₂ / Organic DyesRh-JosiPhos / Transition MetalsEngineered IREDs
Typical Yield 71–96%60–85%80–99%
Stereocontrol Moderate to High (dr > 10:1)High (ee up to 90%)Exquisite (ee/dr > 99%)
Reaction Time Fast (t_res = 20–35 min)Slow (24–48 hours)Slow (24–48 hours)
Scalability Excellent (Linear scale-up via flow)Moderate (Requires specialized autoclaves)Poor to Moderate (Volume limited)
E-Factor (Greenness) Low (Solvent recycling possible)Medium (Heavy metal waste)Very Low (Aqueous, metal-free)

Conclusion & Recommendations

For process chemists and drug development professionals, the choice of synthetic route dictates both the speed of discovery and the viability of commercial manufacturing.

  • Opt for Continuous-Flow Photoredox Systems when rapid scalability, short residence times, and the functionalization of unactivated C-H bonds are prioritized. Flow reactors successfully bypass the optical limitations of batch photochemistry[5].

  • Opt for Biocatalytic IRED Platforms when absolute stereochemical purity (contiguous stereocenters) is required and the target is highly sensitive to harsh chemical conditions[4].

  • Opt for High-Pressure Hydrogenation when leveraging existing legacy infrastructure for the bulk reduction of simple activated pyridinium salts[3].

References

1.1 - RSC Publishing[1] 2.3 - AIR Unimi[3] 3.2 - ACS Publications[2] 4.4 - ACS Publications[4] 5. 5 - ACS Publications[5]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.